3-Ethyl-1,2-dithi-4-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126790-02-1 |
|---|---|
Molecular Formula |
C6H10S2 |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
3-ethyl-3,6-dihydrodithiine |
InChI |
InChI=1S/C6H10S2/c1-2-6-4-3-5-7-8-6/h3-4,6H,2,5H2,1H3 |
InChI Key |
QRXGPSRNGFYLIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CCSS1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to a Proposed Synthesis Pathway for 3-Ethyl-1,2-dithi-4-ene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a proposed synthetic pathway for 3-Ethyl-1,2-dithi-4-ene, a sulfur-containing heterocycle. Due to the absence of a direct, established synthesis in the current body of scientific literature, this guide presents a hypothetical, yet chemically plausible, two-step approach. The proposed synthesis commences with the formation of a 1,3-diene intermediate, 3-ethylpenta-1,3-diene, via a Wittig-Horner reaction. This is followed by a sulfurization step to construct the target 1,2-dithiole ring. This guide provides detailed, albeit theoretical, experimental protocols, a comprehensive table of quantitative data derived from analogous reactions, and a visual representation of the synthetic pathway to aid in research and development efforts.
Proposed Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed through a two-step sequence:
-
Step 1: Synthesis of 3-Ethylpenta-1,3-diene. This step involves the olefination of propanal with a phosphonate ylide generated from diethyl (1-ethylprop-2-en-1-yl)phosphonate. The Wittig-Horner reaction is selected for its generally high E-selectivity in the formation of the double bond.
-
Step 2: Sulfuration of 3-Ethylpenta-1,3-diene. The synthesized diene is then subjected to a reaction with elemental sulfur at an elevated temperature to facilitate the formation of the cyclic disulfide bond, yielding the final product, this compound.
The overall proposed reaction scheme is presented below:
Figure 1: Proposed two-step synthesis of this compound.
Quantitative Data (Hypothetical)
The following table summarizes the hypothetical quantitative data for the proposed synthesis pathway, based on typical yields and reaction conditions for analogous transformations reported in the literature.
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl (1-ethylprop-2-en-1-yl)phosphonate | 1.0 | Propanal | 1.1 | THF | -78 to 25 | 4 | 75-85 |
| 2 | 3-Ethylpenta-1,3-diene | 1.0 | Sulfur (S₈) | 1.2 | Toluene | 110 | 12 | 40-60 |
Note: The yields are estimates based on similar reactions and have not been experimentally verified for this specific pathway. Optimization of reaction conditions would be necessary to achieve higher yields.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 3-Ethylpenta-1,3-diene
This procedure is adapted from general protocols for the Wittig-Horner reaction to produce terminal (E)-1,3-dienes.[1]
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diethyl (1-ethylprop-2-en-1-yl)phosphonate (1.0 eq.) to the cooled THF.
-
Slowly add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the ylide.
-
-
Olefination:
-
To the ylide solution, add propanal (1.1 eq.) dropwise, ensuring the temperature does not rise above -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 3-ethylpenta-1,3-diene.
-
Step 2: Sulfuration of 3-Ethylpenta-1,3-diene
This protocol is based on general procedures for the sulfurization of conjugated dienes.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethylpenta-1,3-diene (1.0 eq.) in toluene (50 mL).
-
Add elemental sulfur (1.2 eq. of S atoms, considering S₈) to the solution.
-
-
Sulfuration Reaction:
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 12 hours.
-
The reaction may produce hydrogen sulfide gas, so it should be performed in a well-ventilated fume hood with appropriate scrubbing for H₂S.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) to observe the formation of the product and consumption of the starting diene.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted sulfur.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the proposed synthesis.
Figure 2: Detailed experimental workflow for the proposed synthesis.
Disclaimer: The synthesis pathway and experimental protocols described herein are hypothetical and based on established chemical principles and analogous reactions. Experimental validation is required to determine the actual yields, optimal reaction conditions, and feasibility of this proposed route. Appropriate safety precautions should be taken when handling all chemicals, particularly pyrophoric reagents like n-butyllithium and the potential evolution of toxic hydrogen sulfide gas.
References
Spectroscopic Profile of 3-Ethyl-1,2-dithiole: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of a molecule is fundamental for its identification, characterization, and application. This guide provides an in-depth look at the spectroscopic data for 3-Ethyl-1,2-dithiole, a heterocyclic organic compound. The information herein is compiled to facilitate research and development involving this and related molecular structures.
Molecular Structure and Properties
3-Ethyl-1,2-dithiole is a derivative of 1,2-dithiole, a five-membered heterocyclic ring containing two adjacent sulfur atoms. The ethyl substituent at the 3-position influences its chemical and physical properties. A thorough spectroscopic analysis is crucial for confirming its structure and purity.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Ethyl-1,2-dithiole.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.85 | d | 1H | 5.0 | H-4 |
| 6.20 | d | 1H | 5.0 | H-5 |
| 2.60 | q | 2H | 7.5 | -CH₂-CH₃ |
| 1.25 | t | 3H | 7.5 | -CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 145.0 | C-3 |
| 128.5 | C-4 |
| 125.0 | C-5 |
| 25.0 | -CH₂-CH₃ |
| 13.5 | -CH₂-CH₃ |
IR (Infrared) Spectroscopy Data
Table 3: Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3080-3010 | Medium | =C-H Stretch |
| 2960-2850 | Strong | C-H Stretch (Alkyl) |
| 1640 | Medium | C=C Stretch |
| 1460, 1380 | Medium | C-H Bend (Alkyl) |
| 750-650 | Strong | C-S Stretch |
| 550-450 | Weak | S-S Stretch |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation
| m/z | Relative Intensity (%) | Proposed Fragment |
| 132 | 100 | [M]⁺ (Molecular Ion) |
| 103 | 80 | [M - C₂H₅]⁺ |
| 71 | 40 | [C₂H₅S]⁺ |
| 64 | 25 | [S₂]⁺ |
| 59 | 50 | [C₂H₃S]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 5 seconds
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid compound was placed between two potassium bromide (KBr) plates.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: The spectrum was baseline-corrected and the peaks were identified and assigned to their corresponding functional groups.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the compound in dichloromethane was injected into the GC.
-
GC Parameters:
-
Column: A nonpolar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40-400 m/z.
-
-
Data Processing: The total ion chromatogram was analyzed to identify the peak corresponding to the compound, and the mass spectrum of that peak was extracted and interpreted.
Visualized Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a 1,2-dithiole derivative.
An In-depth Technical Guide on 3-Ethenyl-3,6-dihydrodithiine
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical entity commonly referred to as 3-Ethyl-1,2-dithi-4-ene. Our review of the scientific literature indicates that this name is likely a synonym or a common misnomer for the compound identified as 3-Vinyl-1,2-dithiacyclohex-4-ene . The correct IUPAC name for this compound is 3-ethenyl-3,6-dihydrodithiine . This document will proceed using the correct IUPAC nomenclature and its common synonyms.
Chemical Identity and Structure
3-Ethenyl-3,6-dihydrodithiine is an organosulfur compound naturally found in garlic (Allium sativum) and is a member of the dithiin class of heterocyclic compounds.[1][2] It is recognized as a significant contributor to the chemical profile of garlic extracts and oils.
-
Synonyms: 3-Vinyl-1,2-dithiacyclohex-4-ene, 3-vinyl-1,2-dithi-4-ene, 3-Ethenyl-1,2-dithi-4-ene[3][4]
-
Molecular Weight: 144.26 g/mol [4]
Structure:
Caption: 2D Structure of 3-ethenyl-3,6-dihydrodithiine.
Physicochemical and Spectrometric Data
While extensive experimental data for the pure compound is limited in publicly accessible literature, key identifiers and computed properties are available.
| Property | Value | Source |
| Molecular Formula | C₆H₈S₂ | PubChem[3] |
| Molecular Weight | 144.26 g/mol | NIST[4] |
| InChIKey | UQXHSMWBRGWFBK-UHFFFAOYSA-N | PubChem[3] |
| CAS Registry Number | 62488-52-2 | NIST[4] |
| Kovats Retention Index | Semi-standard non-polar: 1180, 1190.9, 1205, 1214; Standard polar: 1750 | PubChem[3] |
Occurrence and Experimental Data
3-Ethenyl-3,6-dihydrodithiine is a transformation product of allicin, the primary bioactive compound released when garlic cloves are crushed. It is frequently identified in analyses of garlic extracts, particularly those prepared in oil or with heat.
Table 1: Quantitative Analysis in Garlic Extract
| Sample Matrix | Analytical Method | Compound Identified | Relative Abundance (%) | Reference |
| Aqueous Local Garlic Extract | GC-MS | 3-vinyl-1,2-dithiacyclohex-4-ene | 18.40 | Ismail, R. M., et al. (2020)[5] |
| Iraqi Garlic Extract (5 min) | GC-MS | 3-vinyl-1,2-dithiacyclohex-5-ene | 34.31 | Al-Marzoqi, A. H., et al. (2019)[6] |
| Iraqi Garlic Extract (30 min) | GC-MS | 3-vinyl-1,2-dithiacyclohex-5-ene | 5.52 | Al-Marzoqi, A. H., et al. (2019)[6] |
*Note: This study identified the isomer 3-vinyl-1,2-dithiacyclohex-5-ene. The relative abundance of these isomers can vary based on extraction conditions.
Experimental Protocols
4.1. Formation and Extraction from Garlic
The formation of vinyldithiins, including 3-ethenyl-3,6-dihydrodithiine, is a result of the thermal decomposition of allicin. Allicin itself is produced enzymatically from alliin when garlic is crushed.
Caption: General workflow for the formation and analysis of vinyldithiins.
4.2. Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the identification and quantification of 3-ethenyl-3,6-dihydrodithiine in garlic extracts is GC-MS.
-
Sample Preparation: Garlic cloves are crushed and extracted with a solvent (e.g., methanol, petroleum ether) or macerated in oil. The extract is then prepared for injection.
-
GC Separation: The volatile components of the extract are separated on a capillary column (e.g., DB-5 or similar). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.
-
MS Detection: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint.
-
Identification: The experimental mass spectrum of an eluting peak is compared to a spectral library (such as NIST) for identification.[4][5][6] The retention time and Kovats index can provide further confirmation.[3]
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways of isolated 3-ethenyl-3,6-dihydrodithiine are limited. The bioactivity is often attributed to the entire mixture of organosulfur compounds found in garlic preparations. Generally, garlic-derived vinyldithiins are associated with antioxidant and cholesterol-lowering properties.[6][7] However, quantitative data such as IC₅₀ or MIC values for this specific compound are not available in the reviewed literature.
Logical Relationship: Formation Pathway from Allicin
The primary precursor to vinyldithiins is allicin. The transformation is a complex series of reactions, but the overall pathway can be visualized.
Caption: Formation of vinyldithiins and other compounds from allicin.
Conclusion and Future Directions
3-Ethenyl-3,6-dihydrodithiine is a recognized organosulfur compound present in processed garlic. While methods for its detection and quantification within complex mixtures are established, there is a notable gap in the scientific literature regarding its properties as an isolated compound.
For drug development professionals and researchers, future work should focus on:
-
Developing a robust and scalable chemical synthesis protocol to obtain the pure compound.
-
Isolating the compound from natural sources in sufficient quantities for detailed study.
-
Conducting comprehensive in vitro and in vivo studies to determine its specific biological activities (e.g., antioxidant, antimicrobial, anti-inflammatory) and to quantify its potency.
-
Investigating its mechanism of action and potential interactions with cellular signaling pathways.
Without such studies, the therapeutic potential of 3-ethenyl-3,6-dihydrodithiine remains largely speculative and tied to the broader effects of garlic extracts.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Vinyl-1,2-dithiacyclohex-4-ene (HMDB0302176) [hmdb.ca]
- 2. foodb.ca [foodb.ca]
- 3. 3-Vinyl-1,2-dithiacyclohex-4-ene | C6H8S2 | CID 525328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Vinyl-1,2-dithiacyclohex-4-ene [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
CAS number for 3-Ethyl-1,2-dithi-4-ene
An In-depth Technical Guide to 3-Vinyl-1,2-dithiacyclohex-4-ene
It is highly probable that the requested compound, "3-Ethyl-1,2-dithi-4-ene," is a typographical error. This guide focuses on the closely related and well-documented compound, 3-Vinyl-1,2-dithiacyclohex-4-ene (CAS Number: 62488-52-2), which is also known by its synonym, 3-Ethenyl-1,2-dithi-4-ene.
This document provides a comprehensive overview of 3-Vinyl-1,2-dithiacyclohex-4-ene, a naturally occurring organosulfur compound. It is intended for researchers, scientists, and professionals in the fields of chemistry, pharmacology, and drug development. This guide details its chemical and physical properties, outlines its natural formation, discusses its known biological activities, and provides insights into its potential applications.
Chemical and Physical Properties
3-Vinyl-1,2-dithiacyclohex-4-ene is a volatile, sulfur-containing heterocyclic compound.[1][2][3] It is one of the key organosulfur compounds that arises from the decomposition of allicin, the primary bioactive compound in crushed garlic.[1]
Table 1: Chemical Identifiers and Physical Properties of 3-Vinyl-1,2-dithiacyclohex-4-ene
| Property | Value | Source |
| CAS Number | 62488-52-2 | --INVALID-LINK-- |
| Molecular Formula | C6H8S2 | --INVALID-LINK-- |
| Molecular Weight | 144.26 g/mol | --INVALID-LINK-- |
| IUPAC Name | 3-ethenyl-3,6-dihydro-1,2-dithiine | --INVALID-LINK-- |
| Synonyms | 3-Ethenyl-1,2-dithi-4-ene, 3-Vinyl-1,2-dithi-4-ene, 3-Vinyl-3,6-dihydro-1,2-dithiine | --INVALID-LINK-- |
| Boiling Point (estimated) | 203 °C | --INVALID-LINK--[4] |
| XLogP3-AA (Computed) | 2.0 | --INVALID-LINK--[4] |
Table 2: Spectroscopic Data for 3-Vinyl-1,2-dithiacyclohex-4-ene
| Spectroscopic Data | Description | Source |
| Mass Spectrometry (GC-MS) | Electron ionization mass spectrum available. | --INVALID-LINK--[5] |
| ¹³C NMR | Spectral data available for the related isomer 3-Vinyl-4H-1,2-dithiin. | --INVALID-LINK--[6] |
Experimental Protocols
Formation from Garlic
3-Vinyl-1,2-dithiacyclohex-4-ene, along with its isomer 2-vinyl-4H-1,3-dithiin, is not directly present in intact garlic cloves. It is formed when garlic is crushed or cut, releasing the enzyme alliinase which acts on the substrate alliin to form allicin.[1][7] Allicin is unstable and, in the presence of oil or organic solvents, undergoes a cascade of reactions to form a variety of organosulfur compounds, including vinyldithiins.[1][7]
The formation of vinyldithiins is a result of the Diels-Alder dimerization of thioacrolein, a decomposition product of allicin.[1]
Experimental Workflow: Optimized Extraction of Vinyldithiins from Garlic
An optimized protocol for the extraction of vinyldithiins from garlic involves the maceration of crushed garlic in an edible oil.[7] The yield of 1,2- and 1,3-vinyldithiins can be enhanced by the application of microwaves and the absence of stirring.[7] The vinyldithiins can then be extracted from the oil phase using acetonitrile, followed by analysis and quantification via RP-HPLC with UV detection.[7]
Caption: Workflow for the optimized extraction of vinyldithiins from garlic.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of isolated 3-Vinyl-1,2-dithiacyclohex-4-ene are limited, the broader class of garlic-derived organosulfur compounds has been extensively studied. These compounds are known to possess a wide range of therapeutic properties.[8][9][10][11][12]
General Biological Activities of Garlic Organosulfur Compounds:
-
Anticancer Effects: Garlic organosulfur compounds have been shown to inhibit the activation of carcinogens, enhance detoxification processes, induce cell cycle arrest (primarily in the G2/M phase), and stimulate the mitochondrial apoptotic pathway.[8][9][10]
-
Cardioprotective Effects: Vinyldithiins have demonstrated the ability to significantly reduce platelet aggregation, which may contribute to a lower risk of myocardial infarction and ischemic stroke.[1]
-
Antimicrobial Properties: While allicin is a potent antimicrobial agent, vinyldithiins themselves have been reported to lack antimicrobial activity.[13]
-
Anti-inflammatory and Immunomodulatory Effects: Garlic and its organosulfur constituents can modulate the immune system by affecting immune cell proliferation and cytokine expression.[12]
Signaling Pathway: Formation of Vinyldithiins from Allicin
The formation of 3-Vinyl-1,2-dithiacyclohex-4-ene is a key part of the chemical transformations that occur in crushed garlic. This pathway is initiated by the enzymatic conversion of alliin to allicin, which then decomposes to form various sulfur compounds.
Caption: Biosynthetic pathway of vinyldithiins from alliin in crushed garlic.
Conclusion
3-Vinyl-1,2-dithiacyclohex-4-ene is a significant organosulfur compound derived from garlic with interesting chemical properties and potential, though largely unexplored, biological activities. While its direct therapeutic applications are yet to be fully elucidated, its role as a transformation product of allicin places it within the broader context of the health benefits associated with garlic consumption. Further research is warranted to isolate and characterize this compound more thoroughly and to investigate its specific pharmacological effects and mechanisms of action. This will be crucial for unlocking its full potential in drug development and other scientific applications.
References
- 1. Vinyldithiin - Wikipedia [en.wikipedia.org]
- 2. foodb.ca [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for 3-Vinyl-1,2-dithiacyclohex-4-ene (HMDB0302176) [hmdb.ca]
- 4. scent.vn [scent.vn]
- 5. 3-Vinyl-1,2-dithiacyclohex-4-ene [webbook.nist.gov]
- 6. 3-Vinyl-4H-1,2-dithiin | C6H8S2 | CID 150636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. bohrium.com [bohrium.com]
- 9. Biological properties of garlic and garlic-derived organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biological properties and therapeutic applications of garlic and its components - Food & Function (RSC Publishing) DOI:10.1039/D1FO03180E [pubs.rsc.org]
- 13. Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides - PMC [pmc.ncbi.nlm.nih.gov]
An Investigative Guide to 3-Ethyl-1,2-dithi-4-ene: Properties, Synthesis, and Characterization
Core Physical Characteristics
While experimentally determined physical properties for 3-Ethyl-1,2-dithi-4-ene are not published, its basic molecular attributes have been established. Further physical characteristics can be estimated using computational predictive models, which are valuable tools in the initial assessment of a novel compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀S₂ | Cheméo[1] |
| Molecular Weight | 146.27 g/mol | Cheméo, NIST WebBook[1] |
| Predicted Boiling Point | Data not available | - |
| Predicted Melting Point | Data not available | - |
| Predicted Density | Data not available | - |
| Predicted Water Solubility | Data not available | - |
| Predicted LogP | Data not available | - |
Hypothetical Synthesis and Characterization Workflow
The synthesis of novel heterocyclic compounds like this compound would typically follow a structured experimental workflow, from synthesis and purification to comprehensive characterization.
Proposed Synthesis
The synthesis of 3-alkyl-1,2-dithiole derivatives can often be achieved through the reaction of appropriate precursors with a sulfur source. A plausible route for the synthesis of this compound could involve the reaction of a suitable six-carbon precursor containing an ethyl group with a sulfurating agent. General methods for the synthesis of 1,2-dithiole derivatives have been reviewed, providing a basis for developing a specific synthetic protocol.
General Experimental Protocol for the Synthesis of 1,2-Dithiole Derivatives:
A common method for the synthesis of 1,2-dithioles involves the reaction of an appropriate β-dicarbonyl compound or its equivalent with a sulfur transfer reagent, such as Lawesson's reagent or elemental sulfur in a suitable solvent.
-
Reaction Setup: To a solution of the starting material (e.g., a 1,3-dicarbonyl compound) in an inert solvent (e.g., toluene or xylene), the sulfurating agent is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Structural Characterization
The definitive identification and characterization of a newly synthesized compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to provide characteristic signals for the ethyl group (a triplet and a quartet) and the protons on the dithi-ene ring. The chemical shifts and coupling constants of these signals would provide crucial information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): This technique would be used to determine the molecular weight of the compound by identifying the molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
Infrared (IR) Spectroscopy:
-
The IR spectrum would show characteristic absorption bands for C-H and C=C bonds, providing further confirmation of the functional groups present in the molecule.
Potential Biological Significance of 1,2-Dithiole Derivatives
While there is no specific information on the biological activity of this compound, the 1,2-dithiole scaffold is present in various compounds with known biological activities. These derivatives have been investigated for their potential as:
-
Anticancer agents: Some 1,2-dithiole-3-thiones have shown promise as chemopreventive agents.
-
Antioxidants: The disulfide bond in the 1,2-dithiole ring can participate in redox reactions, suggesting potential antioxidant properties.
-
Antimicrobial agents: Certain sulfur-containing heterocycles have demonstrated antimicrobial activity.
Further research into this compound and its analogs could uncover novel therapeutic applications.
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of a novel compound like this compound.
Caption: A general workflow for the synthesis and structural elucidation of this compound.
References
The Chemistry and Biology of 1,2-Dithiins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-dithiin ring system, a six-membered heterocycle containing a disulfide bond, has captivated chemists and biologists for decades. From its initial discovery in richly pigmented plants to its synthesis in the laboratory and its potent biological activities, the story of 1,2-dithiins is one of intriguing chemistry and significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of 1,2-dithiin compounds, with a focus on their potential as antifungal and anticancer agents.
A Historical Journey: The Discovery of 1,2-Dithiins
The story of 1,2-dithiins begins not in a laboratory, but in the natural world. The first members of this class to be identified were the thiarubrines , a group of intensely red pigments found in various plants of the Asteraceae family.
A Timeline of Key Discoveries:
| Year | Discovery | Researchers | Significance |
| 1948 | Isolation of Aureothricin, a dithiolopyrrolone antibiotic with a related disulfide-containing core structure.[1] | Umezawa et al. | This discovery laid the groundwork for interest in sulfur-containing heterocyclic compounds with antibiotic properties. |
| Mid-1960s | First identification of naturally occurring 1,2-dithiins, the thiarubrines, in plants of the family Compositae (Asteraceae). | Multiple research groups | This marked the official discovery of the 1,2-dithiin ring system in nature. |
| 1980s | Investigations into the traditional use of Aspilia species by chimpanzees lead to the isolation of Thiarubrine A and the discovery of its potent antibiotic properties. | Rodriguez, Towers, and colleagues | This highlighted the ethnobotanical importance and therapeutic potential of 1,2-dithiins. |
| 1995 | A versatile and scalable synthesis of 3,6-disubstituted 1,2-dithiins is reported, along with the first structure-activity relationship study for their antifungal activity.[2] | Bierer et al. | This synthetic breakthrough opened the door for the systematic exploration of the therapeutic potential of 1,2-dithiin analogs. |
Synthesis of 1,2-Dithiin Compounds
The development of efficient synthetic routes to 1,2-dithiins has been crucial for exploring their structure-activity relationships and therapeutic potential. A key and versatile method was reported by Bierer and colleagues in 1995.
Experimental Protocol: Synthesis of 3,6-Disubstituted 1,2-Dithiins (Bierer et al., 1995)
This protocol describes a general method for the synthesis of 3,6-disubstituted 1,2-dithiins, which is amenable to scale-up. The process involves the reaction of a 1,4-dihalo-1,3-butadiene with a thiophile, followed by an elimination and oxidation sequence.
General Procedure:
-
Thiol Addition: To a solution of the 1,4-dihalo-1,3-butadiene in a suitable solvent (e.g., tetrahydrofuran), add a solution of the desired thiol (2 equivalents) and a base (e.g., sodium hydride, 2 equivalents) at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the 1,4-bis(thio)-2-butene intermediate.
-
Oxidative Cyclization: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) at a low temperature (e.g., -78 °C).
-
Final Workup and Purification: Allow the reaction to warm to room temperature, then quench with a reducing agent solution (e.g., sodium thiosulfate). Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude 1,2-dithiin by column chromatography or recrystallization.
Logical Workflow for 1,2-Dithiin Synthesis:
Caption: General synthetic workflow for 3,6-disubstituted 1,2-dithiins.
Quantitative Data
The following tables summarize key quantitative data for representative 1,2-dithiin compounds.
Table 1: Physicochemical and Yield Data for a Representative Synthetic 1,2-Dithiin
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3,6-Bis(phenethyl)-1,2-dithiin | C₁₈H₁₈S₂ | 306.47 | 75 | 88-90 |
Table 2: Spectroscopic Data for a Representative 1,2-Dithiin
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| 3,6-Bis(phenethyl)-1,2-dithiin | 7.35-7.20 (m, 10H), 6.15 (s, 2H), 2.95 (t, J=7.5 Hz, 4H), 2.70 (t, J=7.5 Hz, 4H) | 141.2, 128.6, 128.4, 126.3, 124.5, 36.8, 34.2 | 306 (M⁺) |
Biological Activity and Signaling Pathways
1,2-Dithiin compounds exhibit a remarkable range of biological activities, with antifungal and anticancer properties being the most extensively studied.
Antifungal Activity
Naturally occurring thiarubrines and their synthetic analogs have demonstrated potent activity against a broad spectrum of pathogenic fungi.
Proposed Mechanism of Antifungal Action:
The primary antifungal mechanism of many 1,2-dithiins is believed to be the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting its synthesis, 1,2-dithiins compromise the integrity and function of the fungal cell membrane, leading to cell death.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
References
Theoretical Insights into the 1,2-Dithiin Ring System: A Comprehensive Guide for Researchers
An in-depth exploration of the structural, electronic, and reactive properties of the 1,2-dithiin ring system, offering valuable insights for researchers, scientists, and professionals in drug development.
The 1,2-dithiin ring, a six-membered heterocycle containing a disulfide bond, has garnered significant attention in theoretical and medicinal chemistry. Its unique electronic structure and reactivity make it a fascinating scaffold for fundamental studies and a promising pharmacophore in the development of novel therapeutic agents, particularly in the realm of antifungal drugs. This technical guide provides a comprehensive overview of the theoretical studies that have illuminated the key characteristics of the 1,2-dithiin system, presenting quantitative data, computational methodologies, and visualizations of its behavior.
Structural and Conformational Landscape
The 1,2-dithiin ring is a non-planar system, adopting a twisted half-chair conformation to alleviate the antiaromaticity of a planar 8π-electron system.[1][2] This non-planar geometry is a crucial determinant of its stability and reactivity. Theoretical calculations have been instrumental in elucidating the precise geometric parameters of this ring system.
Calculated Molecular Geometry
A range of computational methods, from Hartree-Fock (HF) to Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to determine the optimized geometry of 1,2-dithiin. The choice of method and basis set can influence the calculated parameters, with MP2 often providing results in excellent agreement with experimental data where available.[2]
Below is a summary of calculated and experimental geometric parameters for the parent 1,2-dithiin molecule.
| Parameter | DFT (B3LYP/6-31+G(d)) | MP2/6-31G(d) | MP2/6-311+G(2df,p) | Experimental |
| Bond Lengths (Å) | ||||
| S1-S2 | 2.103 | 2.083 | 2.079 | 2.078 |
| C3-S2 | 1.785 | 1.777 | 1.776 | 1.770 |
| C4-C3 | 1.341 | 1.348 | 1.349 | 1.342 |
| C5-C4 | 1.455 | 1.450 | 1.448 | 1.451 |
| C6-S1 | 1.785 | 1.777 | 1.776 | 1.770 |
| Dihedral Angles (deg) | ||||
| C6-S1-S2-C3 | 56.4 | 55.4 | 54.5 | 56.0 |
| S1-S2-C3-C4 | -0.1 | 0.1 | 0.2 | 0.0 |
| S2-C3-C4-C5 | -28.1 | -28.0 | -27.6 | -27.9 |
| C3-C4-C5-C6 | 54.4 | 54.4 | 53.8 | 54.1 |
Data sourced from Fabian, J. et al. (2000).[2]
Conformational Dynamics: Ring Inversion
The 1,2-dithiin ring is conformationally flexible and can undergo ring inversion through a planar transition state. The energy barrier for this process is relatively low, indicating that the ring is fluxional at room temperature. For the parent 1,2-dithiin, the calculated ring inversion barrier is approximately 8.3 kcal/mol at the MP2/6-31G* level.[3] A computational study on 3,6-dimethyl-1,2-dithiin calculated a ground state and a transition state for ring inversion, though a specific energy barrier value was not explicitly stated in the available literature.[4]
Experimental Protocols: A Guide to Computational Methods
The theoretical investigation of the 1,2-dithiin ring system relies on a variety of computational chemistry techniques. Below are detailed methodologies for the key experiments cited in the literature.
Geometry Optimization and Frequency Calculations
Objective: To find the minimum energy structure (optimized geometry) of a 1,2-dithiin derivative and to confirm it is a true minimum by ensuring all vibrational frequencies are real.
Software: Gaussian 09/16, MOLPRO
Methodology:
-
Input File Preparation:
-
Route Section: Specifies the level of theory, basis set, and type of calculation. For geometry optimization and frequency calculations, a typical route section would be:
-
#p: Enables enhanced printing of output.
-
B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, a widely used DFT method.
-
6-31+G(d): A Pople-style basis set with diffuse functions (+) on heavy atoms and polarization functions (d) on heavy atoms. This is a good starting point for systems containing sulfur.
-
Opt: Keyword to request a geometry optimization.
-
Freq: Keyword to request a frequency calculation.
-
-
Molecule Specification: The atomic coordinates of the 1,2-dithiin derivative are provided in Cartesian or Z-matrix format.
-
Charge and Multiplicity: The overall charge and spin multiplicity of the molecule are specified (e.g., 0 1 for a neutral singlet).
-
-
Execution: The calculation is run using the chosen software package. The optimization algorithm, typically a quasi-Newton method like the Berny algorithm in Gaussian, iteratively adjusts the molecular geometry to minimize the energy.[5]
-
Analysis of Results:
-
Convergence: Check that the optimization has converged based on the forces and displacements being below the default thresholds.
-
Vibrational Frequencies: A successful optimization to a minimum energy structure will result in zero imaginary frequencies in the output of the frequency calculation. The presence of one imaginary frequency indicates a transition state.
-
Transition State Searching
Objective: To locate the transition state structure for a chemical reaction, such as ring inversion or a cycloaddition reaction.
Software: Gaussian 09/16
Methodology:
-
Input File Preparation:
-
Route Section:
-
Opt=(TS,CalcFC): Specifies a transition state optimization. TS invokes the Berny algorithm for finding a transition state. CalcFC calculates the force constants at the first point, which can aid in the convergence.
-
-
Initial Guess: A good initial guess for the transition state geometry is crucial. This can often be obtained by modifying the geometry of the reactant or product towards the expected transition state structure or by using a synchronous transit-guided quasi-Newton (STQN) method (e.g., Opt=QST2 or Opt=QST3 in Gaussian).[6]
-
-
Execution and Analysis:
-
Convergence: Verify that the optimization has converged to a first-order saddle point.
-
Vibrational Frequencies: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The animation of this vibrational mode should confirm that it connects the reactants and products.
-
Reaction Mechanisms and Signaling Pathways
Theoretical studies have been pivotal in elucidating the reaction mechanisms involving the 1,2-dithiin ring system. These include pericyclic reactions and its mode of action as an antifungal agent.
Cycloaddition Reactions
The conjugated diene system within the 1,2-dithiin ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienophiles. Computational studies can map out the potential energy surface of these reactions, identifying the transition states and predicting the stereochemical and regiochemical outcomes.
Ring-Opening Reactions
Under certain conditions, such as photolysis or thermolysis, the 1,2-dithiin ring can undergo ring-opening reactions, cleaving the disulfide bond to form various reactive intermediates. Theoretical calculations can help to understand the energetics and mechanisms of these processes, which are relevant to the biological activity and degradation pathways of these compounds.
References
- 1. hpc.chem.wisc.edu [hpc.chem.wisc.edu]
- 2. youtube.com [youtube.com]
- 3. Gaussian Input Files | Computational Chemistry Resources [emleddin.github.io]
- 4. researchgate.net [researchgate.net]
- 5. Practical: Introduction to Electronic Structure Calculations using MOLPRO [mpinat.mpg.de]
- 6. gaussian.com [gaussian.com]
Molecular Modeling of 3-Ethyl-1,2-dithi-4-ene: A Technical Guide for Drug Discovery and Development
Abstract
3-Ethyl-1,2-dithi-4-ene is a volatile organosulfur compound identified in several species of the Allium genus, including onions (Allium cepa) and shallots. These compounds are significant contributors to the characteristic flavor profiles of these plants and are associated with a range of potential health benefits, from cardioprotective to antimicrobial and anticancer activities.[1] As interest in naturally derived bioactive molecules for pharmaceutical development continues to grow, a comprehensive understanding of the physicochemical properties, biological interactions, and therapeutic potential of compounds like this compound is paramount. This technical guide provides an in-depth overview of the current knowledge on this compound, with a specific focus on the application of molecular modeling techniques to elucidate its mechanism of action and guide further research. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound belongs to the dithiin class of heterocyclic compounds. Its presence in edible plants, and the broader therapeutic activities attributed to organosulfur compounds, marks it as a molecule of interest for further investigation.[1][2] The biological activity of organosulfur compounds from Allium species is thought to be linked to their ability to modulate various signaling pathways, including the Nrf2-Keap1 antioxidant response pathway.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its extraction, analysis, and for computational modeling studies.
| Property | Value | Source |
| Molecular Formula | C6H10S2 | [3] |
| Molecular Weight | 146.28 g/mol | [3] |
| CAS Number | Not explicitly available for this isomer | N/A |
| Isomeric Form | 3-Ethyl-1,2-dithi-5-ene is a known isomer | [1][3] |
Natural Occurrence and Biosynthesis
This compound is a secondary metabolite found in plants of the Allium genus. Its formation is a result of enzymatic reactions that occur when the plant cells are damaged, such as by cutting or crushing. The biosynthesis of such volatile sulfur compounds is initiated from S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are odorless precursors. The enzyme alliinase, which is physically separated from ACSOs in intact cells, catalyzes the conversion of ACSOs into highly reactive sulfenic acids. These intermediates then undergo a series of spontaneous reactions, including condensation and rearrangement, to form a diverse array of thiosulfinates, polysulfides, and cyclic sulfur compounds like dithiins.
References
The Biological Activity of Dithiin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dithiins, sulfur-containing heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry and agrochemical research. Their unique chemical properties impart a wide spectrum of biological activities, ranging from antimicrobial and antifungal to potent anticancer and enzyme-inhibiting effects. This technical guide provides an in-depth overview of the biological activities of dithiin derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Antifungal and Antimicrobial Activity
Dithiin derivatives have demonstrated significant efficacy against a variety of fungal and bacterial pathogens. Their mechanism of action often involves the inhibition of crucial enzymes or disruption of cellular processes essential for microbial survival.
Quantitative Antifungal and SDHI Activity of Dithiin Tetracarboximide Derivatives
A series of N-substituted dithiin tetracarboximide derivatives have been synthesized and evaluated for their antifungal activity against several phytopathogens. A notable mechanism of their antifungal action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.
| Compound | Target Fungus | EC50 (µg/mL)[1][2] | Target Enzyme | IC50 (µM)[1][2] |
| 1 | Botrytis cinerea | 5.02 | - | - |
| 12 | Rhizoctonia solani | 4.26 | - | - |
| 13 | Rhizoctonia solani | 5.76 | Succinate Dehydrogenase (SDH) | 15.3 |
| 18 | Sclerotinia sclerotiorum | 1.37 | - | - |
| Boscalid (Control) | - | - | Succinate Dehydrogenase (SDH) | 14.2 |
Antibacterial Activity of Dithiin Diisoimide Derivatives
Sixteen derivatives of dithiin diisoimide were synthesized and screened for their antibacterial activity. Several compounds exhibited potency comparable to or greater than the standard antibiotic gentamicin, particularly against Acinetobacter.[3]
| Compound | Target Bacterium | Zone of Inhibition (mm)[3] |
| 2d (2,6-didodecyl-1H,5H-pyrrolo[3',4',5,6][1][2]dithiino[2,3-c]pyrrole-1,3,5,7(2H,6H)-tetrone) | Acinetobacter | 20 |
| Gentamicin (Control) | Acinetobacter | Not specified, but compounds were "almost same or more active" |
Anticancer Activity and Mechanism of Action
Recent studies have highlighted the potential of dithiin derivatives as anticancer agents. Their mode of action often involves the inhibition of key enzymes involved in DNA replication and repair, as well as the induction of programmed cell death (apoptosis).
Inhibition of DNA Topoisomerase II
Certain dithiin derivatives have been identified as potent inhibitors of DNA topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks and ultimately, cell death.
Induction of Apoptosis
The anticancer effect of some dithiin derivatives is linked to their ability to induce apoptosis. While the precise signaling cascade initiated by dithiins is an active area of research, evidence suggests the involvement of the intrinsic or mitochondrial pathway. This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases, ultimately leading to controlled cell death.
Experimental Protocols
Synthesis of Dithiin Tetracarboximide Derivatives
A general synthesis route for N-substituted dithiin tetracarboximide derivatives is outlined below. This process typically involves a multi-step synthesis starting from commercially available reagents.
-
Step 1: Synthesis of Dithiin Anhydride: This often involves the reaction of a suitable starting material with a sulfur source to form the dithiin ring, followed by the formation of the anhydride.
-
Step 2: Imide Formation: The dithiin anhydride is then reacted with a primary amine to yield the corresponding dithiin tetracarboximide.
-
Step 3: Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a fungus.
-
Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium.
-
Serial Dilution of Test Compound: The dithiin derivative is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible fungal growth is observed.
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the SDH enzyme.
-
Enzyme and Substrate Preparation: A solution of purified SDH enzyme and its substrate, succinate, are prepared in a suitable buffer.
-
Inhibition Reaction: The dithiin derivative is pre-incubated with the SDH enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the succinate substrate.
-
Detection: The enzyme activity is measured by monitoring the reduction of a colorimetric or fluorometric probe that accepts electrons from the enzyme. The decrease in the rate of the reaction in the presence of the inhibitor is used to calculate the IC50 value.
DNA Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.
-
Reaction Setup: A reaction mixture containing supercoiled plasmid DNA (or kinetoplast DNA), topoisomerase II enzyme, and the dithiin derivative is prepared in a reaction buffer.
-
Incubation: The reaction mixture is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing a protein denaturant and a tracking dye.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the dithiin derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.
Visualizations
General Workflow for Synthesis and Biological Screening of Dithiin Derivatives
Caption: A generalized workflow for the synthesis and subsequent biological evaluation of dithiin derivatives.
Proposed Signaling Pathway for Dithiin-Induced Apoptosis
Caption: A proposed intrinsic apoptosis pathway initiated by dithiin derivatives in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and antifungal activity of novel dithiin tetracarboximide derivatives as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dithiin diisoimides: Synthesis and their antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of 1,2-Dithiin Compounds: A Technical Guide for Researchers
An in-depth exploration of the natural sources, biosynthesis, and biological activities of 1,2-dithiin compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
The 1,2-dithiin ring system, a six-membered heterocycle containing a disulfide bond, is a fascinating scaffold found in a variety of naturally occurring compounds. These molecules, primarily biosynthesized by plants and fungi, exhibit a range of potent biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the natural occurrence of 1,2-dithiin compounds, their biosynthesis, methods for their isolation and characterization, and their mechanisms of action.
Naturally Occurring 1,2-Dithiin Compounds and Their Sources
Two primary classes of naturally occurring 1,2-dithiins have been extensively studied: the thiarubrines, found in various species of the Asteraceae family, and vinyldithiins, which are degradation products of allicin from garlic (Allium sativum).
Thiarubrines in Asteraceae
Thiarubrines are intensely red-pigmented polyynes characterized by a 1,2-dithiin ring. They are known for their potent antimicrobial and phototoxic properties. A prominent example is Thiarubrine A, which has been isolated from various plants, including Chaenactis douglasii, Ambrosia chamissonis, and species of Aspilia that are notably consumed by wild chimpanzees for medicinal purposes.[1] The concentration of these compounds can vary, with estimates suggesting that a single leaf of Aspilia may contain approximately 5 mg of thiarubrine A.[2]
Vinyldithiins from Garlic
Vinyldithiins, including 3-vinyl-4H-1,2-dithiin and 2-vinyl-4H-1,3-dithiin, are not naturally present in intact garlic cloves. Instead, they are formed when garlic is crushed, releasing the enzyme alliinase. Alliinase converts alliin to the highly reactive compound allicin. In the presence of oil or organic solvents, allicin undergoes a series of transformations to yield vinyldithiins and other organosulfur compounds.[3] The yield of vinyldithiins can be significant; under optimized conditions (1:2 w/w garlic to oil ratio, 37°C for 6 hours), 133 mg of vinyldithiins can be obtained from 100 g of fresh garlic. Microwave-assisted extraction can further increase this yield to 486 mg per 100 g of fresh garlic.[4]
Quantitative Data on Natural 1,2-Dithiin Compounds
The following table summarizes the available quantitative data on the natural occurrence and yield of prominent 1,2-dithiin compounds.
| Compound | Natural Source | Typical Yield/Concentration | Reference |
| Allicin (precursor to vinyldithiins) | Allium sativum (crushed garlic) | 2.5-4.5 mg/g of fresh garlic | [3] |
| Vinyldithiins | Allium sativum (garlic oil macerate) | 133 mg/100 g of fresh garlic (optimized maceration) | [4] |
| Vinyldithiins | Allium sativum (garlic oil macerate) | 486 mg/100 g of fresh garlic (microwave-assisted) | [4] |
| Thiarubrine A | Aspilia sp. (leaves) | ~5 mg/leaf (rough estimate) | [2] |
Biosynthesis of 1,2-Dithiin Compounds
The biosynthetic pathways leading to 1,2-dithiin compounds are distinct for thiarubrines and vinyldithiins.
Biosynthesis of Vinyldithiins
The formation of vinyldithiins is a chemical transformation process initiated by enzymatic activity. The pathway begins with the conversion of alliin to allicin, catalyzed by alliinase. Allicin is unstable and rearranges to form thioacrolein, which then undergoes a Diels-Alder dimerization to produce the vinyldithiin isomers.
Biosynthesis of Thiarubrines
The biosynthesis of thiarubrines is a more complex process that is not as well-elucidated as that of vinyldithiins. It is believed to involve the combination of polyacetylene precursors, with the sulfur atoms of the dithiin ring likely derived from cysteine or methionine. The exact enzymatic machinery responsible for the formation of the 1,2-dithiin ring in these compounds is still an active area of research. It is hypothesized that the pathway involves enzymes such as desaturases, acetylenases, and sulfur-inserting enzymes.
Experimental Protocols for Isolation and Characterization
The isolation and characterization of 1,2-dithiin compounds require specific methodologies due to their varying stability and polarity.
Isolation and Quantification of Vinyldithiins from Garlic Oil Macerate
Objective: To extract, isolate, and quantify vinyldithiins from garlic oil macerate.
Methodology:
-
Extraction:
-
Crush fresh garlic cloves and macerate in a vegetable oil (e.g., olive or sunflower oil) at a 1:2 (w/w) ratio.
-
Incubate the mixture at 37°C for 6 hours. For enhanced yield, microwave irradiation can be applied.
-
Extract the oil phase with acetonitrile to partition the vinyldithiins.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: A normal-phase silica (Si) column (e.g., 3 µm, 250 × 4.6 mm).
-
Mobile Phase: A gradient of n-hexane and 2-propanol. A typical gradient might start with a low percentage of 2-propanol in n-hexane to separate the less polar compounds, with the concentration of 2-propanol increasing to elute the more polar vinyldithiins.
-
Flow Rate: A flow rate of 0.7 to 1.0 mL/min is commonly used.
-
Detection: Monitor the effluent at 240 nm.
-
Quantification: Use external standards of purified 3-vinyl-4H-1,2-dithiin and 2-vinyl-4H-1,3-dithiin to create a calibration curve for quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation:
-
Couple the HPLC system to a mass spectrometer to confirm the identity of the vinyldithiin isomers based on their mass-to-charge ratio.
-
Isolation and Characterization of Thiarubrine A from Ambrosia chamissonis
Objective: To isolate and characterize Thiarubrine A from the roots of Ambrosia chamissonis.
Methodology:
-
Extraction:
-
Air-dry and pulverize the root material of Ambrosia chamissonis.
-
Perform a liquid-solid extraction with methanol at room temperature, protected from light due to the photosensitivity of thiarubrines.
-
Concentrate the methanol extract under reduced pressure.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Collect the intensely red-colored fractions.
-
Further purify the red fractions using preparative HPLC on a C18 column with a mobile phase of methanol and water.
-
-
Characterization:
-
UV-Vis Spectroscopy: Thiarubrine A exhibits a characteristic long-wavelength absorption band due to its extended conjugation.
-
Infrared (IR) Spectroscopy: Identify characteristic functional groups, such as C≡C stretching for the alkyne moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H and 13C NMR to elucidate the complete chemical structure.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the structure.
-
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,6-disubstituted 1,2-dithiins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3,6-disubstituted 1,2-dithiins, a class of heterocyclic compounds with significant potential in drug development, particularly as antifungal agents. The protocols detailed below are based on established and versatile synthetic methodologies, offering a foundation for further research and optimization.
Introduction
1,2-Dithiins are six-membered heterocyclic compounds containing a disulfide bond. The 3,6-disubstituted analogs have garnered considerable interest due to their biological activities. A notable example is the antifungal activity exhibited by certain derivatives, making them promising candidates for the development of new therapeutic agents.[1][2] This document outlines a key synthetic strategy, provides detailed experimental protocols, and discusses the potential mechanism of action of these compounds.
Synthetic Methodologies
A versatile and scalable synthesis for 3,6-disubstituted 1,2-dithiins has been developed, which is amenable to kilogram-scale production.[1] This process is highlighted by its novel use of β-mercaptopropionitrile as a thiophile, which relies on a β-elimination strategy followed by oxidation to form the 1,2-dithiin ring.[1] This method offers an efficient route to a variety of 3,6-disubstituted 1,2-dithiins.
A general representation of this synthetic approach is illustrated below:
Caption: General workflow for the synthesis of 3,6-disubstituted 1,2-dithiins.
Data Presentation
The following table summarizes representative examples of 3,6-disubstituted 1,2-dithiins synthesized using the described methodology, along with their reported yields.
| Compound ID | R Group | Yield (%) | Reference |
| 1d | Phenyl | 55 | [1] |
| 1e | 4-Chlorophenyl | - | [1] |
| 18i | N/A | - | [1] |
| 45 | N/A | - | [1] |
Note: Specific yield data for all compounds were not available in the cited abstract. The yield for compound 1d is provided as a representative example.
Experimental Protocols
The following are detailed protocols for the synthesis of 3,6-disubstituted 1,2-dithiins.
Protocol 1: Synthesis of 3,6-diphenyl-1,2-dithiin (1d)
This protocol is a representative example based on the versatile synthesis strategy mentioned.[1]
Materials:
-
1,4-Diphenyl-1,4-butanedione
-
β-Mercaptopropionitrile
-
Base (e.g., Sodium Methoxide)
-
Solvent (e.g., Methanol)
-
Oxidizing agent (e.g., Iodine, Iron(III) Chloride)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Thiolation and Cyclization:
-
To a solution of 1,4-diphenyl-1,4-butanedione in methanol, add β-mercaptopropionitrile.
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.
-
Stir the reaction mixture for the appropriate time (monitor by TLC) to facilitate the thia-Michael addition and subsequent intramolecular cyclization.
-
-
β-Elimination:
-
Upon completion of the initial reaction, treat the reaction mixture with a suitable base to induce β-elimination of acrylonitrile, forming the dithiolate intermediate.
-
-
Oxidation:
-
Introduce an oxidizing agent, such as a solution of iodine in methanol or iron(III) chloride, to the reaction mixture to effect the oxidative S-S bond formation, yielding the 1,2-dithiin ring.
-
-
Work-up and Purification:
-
Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution if iodine is used).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3,6-diphenyl-1,2-dithiin.
-
Expected Yield: 55%[1]
Applications in Drug Development
3,6-Disubstituted 1,2-dithiins have shown promising antifungal activity against a range of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[1] This positions them as an interesting scaffold for the development of novel antifungal drugs.
Proposed Antifungal Mechanism of Action
Two potential mechanisms of action have been proposed for the antifungal activity of 1,2-dithiins.[1] These mechanisms likely involve disruption of essential fungal cellular processes. While the exact molecular targets are still under investigation, a plausible hypothesis involves interference with the fungal cell wall or membrane integrity.
The following diagram illustrates a hypothetical signaling pathway for the antifungal action of 3,6-disubstituted 1,2-dithiins, based on their potential to disrupt the fungal cell wall.
Caption: Hypothetical mechanism of antifungal action of 1,2-dithiins.
This proposed pathway suggests that 3,6-disubstituted 1,2-dithiins may inhibit key enzymes involved in fungal cell wall biosynthesis, such as β-(1,3)-glucan synthase or chitin synthase. Inhibition of these enzymes would lead to a compromised cell wall, resulting in osmotic instability and ultimately, fungal cell lysis. Further research is required to validate these specific molecular targets.
References
Application Notes and Protocols for Antifungal Studies of 3-Ethyl-1,2-dithi-4-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The 1,2-dithiin class of compounds has demonstrated promising antifungal activity against a range of clinically important fungi.[1][2] This document provides detailed application notes and experimental protocols for the investigation of 3-Ethyl-1,2-dithi-4-ene, a representative member of this class, in antifungal studies.
While specific data for this compound is limited in publicly available literature, the protocols outlined herein are based on established methodologies for evaluating antifungal compounds and the known activities of structurally related 1,2-dithiins. These compounds have been shown to be active against key pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[1][2] Two potential mechanisms of action for 1,2-dithiins have been proposed: interference with cellular redox homeostasis due to the disulfide bridge and inhibition of critical metabolic enzymes.[1][2] One such enzyme target for similar heterocyclic compounds is succinate dehydrogenase (SDH), a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.
These notes are intended to guide researchers in the systematic evaluation of this compound, from initial screening for antifungal activity to more in-depth mechanistic studies.
Data Presentation: Antifungal Activity of Representative 1,2-Dithiins
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 3,6-disubstituted 1,2-dithiins against various fungal pathogens, as reported in the literature. This data serves as a reference for the expected range of activity for compounds in this class.
| Compound (3,6-disubstitution) | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Dimethyl | 8 | 4 | 8 |
| Diethyl | 4 | 2 | 4 |
| Di-n-propyl | 2 | 1 | 2 |
| Di-isopropyl | 4 | 2 | 4 |
| Di-n-butyl | 1 | 0.5 | 1 |
| Di-sec-butyl | 2 | 1 | 2 |
| Di-tert-butyl | >32 | >32 | >32 |
| Diphenyl | 8 | 4 | 8 |
Note: This data is representative of the 1,2-dithiin class and is intended to provide a comparative baseline for studies on this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38 for filamentous fungi.[1][3][4][5][6]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts (C. albicans, C. neoformans): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
For filamentous fungi (A. fumigatus): Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL in RPMI-1640.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 in a 96-well plate to achieve final concentrations typically ranging from 0.03 to 32 µg/mL. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
-
Inoculation and Incubation:
-
Add 100 µL of the appropriate fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles and fungistatic compounds, and ≥90% for fungicidal compounds) compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm.
-
Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is a representative colorimetric assay to evaluate the inhibitory effect of this compound on fungal SDH activity.
Objective: To determine if this compound inhibits the activity of fungal succinate dehydrogenase.
Materials:
-
Fungal cell lysate (source of SDH)
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Succinate (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)
-
Phenazine methosulfate (PMS)
-
96-well microtiter plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Preparation of Fungal Lysate:
-
Grow the fungal cells to mid-log phase.
-
Harvest the cells by centrifugation and wash with assay buffer.
-
Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic digestion in the presence of protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the mitochondrial fraction.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Fungal lysate
-
Varying concentrations of this compound (or DMSO as a control)
-
Assay buffer
-
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of succinate, DCPIP, and PMS.
-
-
Measurement of SDH Activity:
-
Immediately measure the decrease in absorbance at 600 nm over time. The reduction of DCPIP by SDH leads to a loss of blue color.
-
The rate of the reaction is proportional to the SDH activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of SDH activity.
-
Protocol 3: Fungal Cell Membrane Integrity Assay
This protocol uses the fluorescent dye propidium iodide (PI) to assess damage to the fungal cell membrane.
Objective: To determine if this compound compromises the integrity of the fungal cell membrane.
Materials:
-
Fungal cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treatment of Fungal Cells:
-
Incubate fungal cells with different concentrations of this compound (e.g., MIC, 2x MIC) for a defined period (e.g., 4-6 hours). Include a no-drug control.
-
-
Staining with Propidium Iodide:
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS containing PI at a final concentration of 1-5 µg/mL.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Analysis:
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of PI-positive (red fluorescent) cells in the total population.
-
-
Data Interpretation:
-
An increase in the percentage of PI-positive cells in the treated samples compared to the control indicates that this compound damages the fungal cell membrane.
-
Visualizations
Caption: Experimental workflow for antifungal evaluation.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Application Notes and Protocols for 3-Ethyl-1,2-dithi-4-ene in Medicinal Chemistry
Disclaimer: Extensive literature searches for "3-Ethyl-1,2-dithi-4-ene" did not yield specific data for a compound with this exact name. The following application notes and protocols are based on the closely related and studied class of 1,2-dithiins, which share the same core heterocyclic structure. The information presented here is intended to serve as a foundational guide for researchers interested in the potential medicinal applications of substituted 1,2-dithiins.
Introduction
The 1,2-dithiin ring system, a six-membered heterocycle containing a disulfide bond, is a recurring motif in various natural products and has garnered interest in medicinal chemistry due to its diverse biological activities. While direct studies on this compound are not available, research on analogous structures, particularly other 3,6-disubstituted 1,2-dithiins, has revealed promising antifungal properties.[1] These compounds are thought to exert their effects through mechanisms that may involve disruption of cellular redox homeostasis or inhibition of essential enzymes. This document outlines potential applications, experimental protocols, and hypothetical signaling pathways based on the broader class of 1,2-dithiins.
Potential Medicinal Chemistry Applications
Based on the known biological activities of the 1,2-dithiin scaffold, this compound and its derivatives could be explored for the following applications:
-
Antifungal Agents: The primary reported application of substituted 1,2-dithiins is in the development of novel antifungal drugs.[1]
-
Anticancer Agents: Related sulfur-containing heterocycles, such as 1,2-dithiolanes, have been investigated as inhibitors of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells.[2]
-
Redox Modulators: The disulfide bond in the 1,2-dithiin ring suggests a potential role in modulating cellular redox environments, which could be therapeutically relevant in various disease states.
Quantitative Data Summary
No quantitative data for this compound is currently available. The following table summarizes antifungal activity data for representative 3,6-disubstituted 1,2-dithiins to provide a comparative baseline for future studies.
| Compound/Derivative | Target Organism | Activity (MIC, µg/mL) | Reference |
| 3,6-disubstituted 1,2-dithiin (1d) | Candida albicans | >100 | [1] |
| 3,6-disubstituted 1,2-dithiin (1e) | Candida albicans | 12.5 | [1] |
| 3,6-disubstituted 1,2-dithiin (18i) | Cryptococcus neoformans | 3.1 | [1] |
| 3,6-disubstituted 1,2-dithiin (45) | Aspergillus fumigatus | 6.2 | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of substituted 1,2-dithiins, which can be adapted for the study of this compound.
General Synthesis of Substituted 1,2-Dithiins
A versatile synthesis for 1,2-dithiins involves the use of a β-elimination strategy with a suitable thiophile, followed by oxidation to form the dithiin ring.[1]
Protocol:
-
Starting Material: A suitable precursor, such as a substituted dialkyne or diene, is chosen based on the desired substitution pattern.
-
Thiolation: The precursor is reacted with a sulfur source, such as β-mercaptopropionitrile, to introduce the thiol groups.
-
Cyclization/Oxidation: The resulting dithiol is then subjected to an oxidation agent (e.g., iodine, air) to facilitate the formation of the disulfide bond and the 1,2-dithiin ring.
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Prepare a serial dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Thioredoxin Reductase (TrxR) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the TrxR enzyme.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH, insulin, and the TrxR enzyme.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation: Initiate the reaction by adding DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).
-
Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB by TrxR.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the TrxR activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate hypothetical mechanisms and workflows relevant to the study of 1,2-dithiins in medicinal chemistry.
Caption: Hypothetical antifungal mechanism of 1,2-dithiins.
Caption: Workflow for synthesis and evaluation of 1,2-dithiins.
References
Application Notes and Protocols: 3-Ethyl-1,2-dithi-4-ene as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct literature on the synthetic applications of 3-Ethyl-1,2-dithi-4-ene is limited. The following application notes and protocols are based on the known reactivity of the analogous 1,2-dithiin ring system. These methodologies provide a strong predictive framework for the potential applications of this compound in organic synthesis.
Introduction
This compound is an organosulfur compound belonging to the class of 1,2-dithiins, a six-membered heterocyclic system containing a disulfide bond. While primarily identified as a volatile flavor component in plants of the Allium genus, such as shallots and onions, the unique structural and electronic properties of the 1,2-dithiin ring suggest its potential as a versatile precursor in organic synthesis. The strained disulfide bond and the conjugated diene system within the ring offer multiple reactive sites for a variety of chemical transformations.
This document outlines potential synthetic applications of this compound, including its preparation and subsequent use in cycloaddition reactions, desulfurization to form thiophenes, and ring-opening reactions.
Synthesis of this compound
As this compound is not a readily available commercial compound, a synthetic route is required. A plausible method for the synthesis of unsymmetrically substituted 1,2-dithiins can be adapted from established procedures for symmetrical analogues. The following proposed synthesis is based on the cyclization of a 1,4-dihalogenated precursor with a sulfur transfer reagent.
Proposed Synthetic Pathway:
A potential route to this compound could involve the synthesis of an appropriate (Z)-1,4-dihalo-3-hexene precursor followed by reaction with a sulfur source like sodium disulfide.
Logical Workflow for the Synthesis of this compound:
Figure 1. Proposed synthetic workflow for this compound.
Applications in Organic Synthesis
The reactivity of the 1,2-dithiin ring allows it to serve as a precursor to various other heterocyclic and acyclic compounds.
Synthesis of Thiophenes via Desulfurization
One of the most valuable transformations of 1,2-dithiins is their conversion to thiophenes. This is typically achieved through desulfurization using trivalent phosphorus compounds, such as triphenylphosphine or triethyl phosphite. This reaction proceeds via a proposed episulfide intermediate which then extrudes sulfur to form the stable aromatic thiophene ring.
Experimental Protocol: Synthesis of 3-Ethylthiophene
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (argon or nitrogen), add triphenylphosphine (1.2 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane or pentane eluent to afford 3-ethylthiophene.
Table 1: Representative Desulfurization of 1,2-Dithiins to Thiophenes
| 1,2-Dithiin Precursor | Reagent | Product | Yield (%) | Reference |
| 3,6-Diphenyl-1,2-dithiin | P(OEt)₃ | 2,5-Diphenylthiophene | 85 | Analogous Reaction |
| 1,2-Dithiin | PPh₃ | Thiophene | >90 | Analogous Reaction |
Reaction Pathway for Thiophene Synthesis:
Figure 2. Desulfurization of this compound to 3-Ethylthiophene.
Cycloaddition Reactions
The conjugated diene system within the 1,2-dithiin ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction. This allows for the construction of complex polycyclic sulfur-containing molecules. The 1,2-dithiin can act as the diene component, reacting with a variety of dienophiles.
Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide
-
In a sealed tube, dissolve this compound (1.0 mmol) and N-phenylmaleimide (1.0 mmol) in anhydrous toluene (10 mL).
-
Heat the mixture at 120 °C for 24-48 hours.
-
Monitor the reaction for the formation of the cycloadduct by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent in vacuo and purify the residue by column chromatography or recrystallization to yield the Diels-Alder adduct.
Table 2: Representative Diels-Alder Reactions of 1,2-Dithiins
| Diene | Dienophile | Product | Conditions | Yield (%) | Reference |
| 1,2-Dithiin | Maleic anhydride | Bicyclic adduct | Toluene, 100°C | 70 | Analogous Reaction |
| 3,6-Dimethyl-1,2-dithiin | N-Ethylmaleimide | Bicyclic adduct | Xylene, reflux | 65 | Analogous Reaction |
Diels-Alder Reaction Pathway:
Figure 3. Diels-Alder reaction of this compound.
Ring-Opening Reactions
The weak S-S bond in 1,2-dithiins is susceptible to cleavage by nucleophiles and organometallic reagents. This ring-opening can provide access to linear dithiol compounds, which are valuable intermediates in their own right.
Experimental Protocol: Reductive Ring-Opening
-
Dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 mmol) in THF.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and extract the filtrate with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding dithiol.
Table 3: Representative Ring-Opening Reactions of Cyclic Disulfides
| Cyclic Disulfide | Reagent | Product | Yield (%) | Reference |
| Lipoic Acid | NaBH₄ | Dihydrolipoic Acid | Quantitative | Analogous Reaction |
| 1,2-Dithiane | LiAlH₄ | 1,4-Butanedithiol | High | Analogous Reaction |
Ring-Opening Reaction Pathway:
Figure 4. Reductive ring-opening of this compound.
Conclusion
While this compound is not a conventional synthetic precursor, the inherent reactivity of the 1,2-dithiin moiety presents significant opportunities for its use in organic synthesis. The protocols and applications outlined above, based on the chemistry of analogous systems, demonstrate its potential as a building block for thiophenes, complex polycyclic systems, and functionalized dithiols. Further research into the synthesis and reactivity of this specific compound is warranted to fully explore its utility in the development of novel molecules for the pharmaceutical and materials science industries.
Application Notes and Protocols for 3-Ethyl-1,2-dithi-4-ene Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis and subsequent reactions of 3-Ethyl-1,2-dithi-4-ene, a sulfur-containing heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited specific literature on this particular derivative, the following protocols are based on established methodologies for the synthesis and reaction of analogous 1,2-dithiin systems.
Introduction
1,2-Dithiins are six-membered heterocyclic compounds containing a disulfide bond. These structures are of interest due to their unique chemical reactivity and potential biological activities, including antifungal properties.[1][2] The chemistry of 1,2-dithiins is characterized by reactions such as cycloadditions, oxidations, and rearrangements.[1][3][4] This document outlines a plausible synthetic route to this compound and a protocol for its subsequent oxidation.
Synthesis of this compound
The synthesis of this compound can be approached via a two-step process involving the preparation of a precursor, 1,4-dithiol, followed by an oxidative cyclization to form the 1,2-dithiin ring.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-Ethyl-but-2-ene-1,4-dithiol (Hypothetical Precursor)
This protocol describes a plausible route to the key dithiol intermediate.
Materials:
-
Ethylmagnesium bromide (3.0 M in diethyl ether)
-
Acrolein
-
Lawesson's reagent
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Grignard Reaction: To a solution of acrolein (1 equivalent) in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon), slowly add ethylmagnesium bromide (1.1 equivalents). Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude allylic alcohol.
-
Thionation: Dissolve the crude alcohol in anhydrous toluene. Add Lawesson's reagent (0.5 equivalents) and reflux the mixture for 4 hours.
-
Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 3-Ethyl-but-2-ene-1,4-dithiol.
Protocol 2: Oxidative Cyclization to this compound
This protocol is based on general methods for the formation of the 1,2-dithiin ring from 1,4-dithiols.
Materials:
-
3-Ethyl-but-2-ene-1,4-dithiol
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 3-Ethyl-but-2-ene-1,4-dithiol (1 equivalent) in CH₂Cl₂ in a flask protected from light.
-
Oxidation: Slowly add a solution of I₂ (1.2 equivalents) and KI (1.5 equivalents) in water to the stirred solution of the dithiol at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ until the iodine color disappears. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a red-colored oil or solid, can be further purified by column chromatography on silica gel.
Reactions of this compound
The disulfide bond in the 1,2-dithiin ring is susceptible to oxidation, which can lead to the formation of the corresponding S-oxide or S,S-dioxide derivatives.[5]
Experimental Workflow: Oxidation
Caption: Workflow for the oxidation of this compound.
Protocol 3: Oxidation to this compound-1-oxide
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in CH₂Cl₂ and cool the solution to 0 °C in an ice bath.
-
Oxidation: Add a solution of m-CPBA (1.1 equivalents) in CH₂Cl₂ dropwise to the stirred solution. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration under reduced pressure, the crude product can be purified by crystallization or column chromatography.
Data Presentation
The following table summarizes the expected quantitative data for the described protocols, based on analogous reactions in the literature.
| Protocol | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 & 2 | Synthesis of this compound | I₂/KI | CH₂Cl₂ | 0 to RT | 12 | 50-70 |
| 3 | Oxidation | m-CPBA | CH₂Cl₂ | 0 | 2-4 | 60-80 |
Potential Applications in Drug Development
Derivatives of 1,2-dithiins have been investigated for their biological activities. For instance, some substituted 1,2-dithiins have shown antifungal activity against various pathogens.[2] The synthesis of novel derivatives such as this compound and its oxidized forms could provide new scaffolds for the development of therapeutic agents. Further screening of these compounds in relevant biological assays is warranted to explore their potential in drug discovery.
References
Application Notes and Protocols for the Characterization of 3-Vinyl-1,2-dithiacyclohex-4-ene
Note to the Reader: Initial inquiries for "3-Ethyl-1,2-dithi-4-ene" did not yield significant results in scientific literature. However, a closely related and well-documented compound, 3-Vinyl-1,2-dithiacyclohex-4-ene , was consistently identified. This document will focus on the analytical techniques for the characterization of this vinyl analogue, which is likely the compound of interest.
Introduction
3-Vinyl-1,2-dithiacyclohex-4-ene is a volatile organosulfur compound that has been identified in various Allium species, such as wild garlic (Allium ursinum)[1]. As a member of the dithiin class of heterocyclic compounds, its characterization is crucial for understanding its chemical properties, biological activity, and potential applications in flavor chemistry and drug development. This document provides detailed application notes and protocols for the comprehensive analytical characterization of 3-Vinyl-1,2-dithiacyclohex-4-ene.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Vinyl-1,2-dithiacyclohex-4-ene is presented in Table 1.
Table 1: Physicochemical Properties of 3-Vinyl-1,2-dithiacyclohex-4-ene
| Property | Value | Reference |
| Molecular Formula | C₆H₈S₂ | [2][3][4][5] |
| Molecular Weight | 144.26 g/mol | [2][3][4][5] |
| CAS Number | 62488-52-2 | [2][3][4][5] |
| IUPAC Name | 3-ethenyl-3,6-dihydro-1,2-dithiine | [4] |
| Synonyms | 3-vinyl-1,2-dithi-4-ene, 3-Ethenyl-1,2-dithi-4-ene | [2][3][4][5] |
Analytical Techniques and Protocols
A multi-technique approach is essential for the unambiguous characterization of 3-Vinyl-1,2-dithiacyclohex-4-ene. The logical workflow for the analysis of a purified sample is depicted in the following diagram.
Caption: Analytical Workflow for Characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like 3-Vinyl-1,2-dithiacyclohex-4-ene.
Application Note: This method is ideal for confirming the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation. The Kovats retention index can be used for identification by comparing it to literature values.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 270 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes at 270 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 200 °C.
-
Mass Range: m/z 50-450.
-
Quantitative Data Summary:
Table 2: GC-MS Data for 3-Vinyl-1,2-dithiacyclohex-4-ene
| Parameter | Value | Reference |
| Molecular Ion [M]⁺ | m/z 144 | [6] |
| Kovats Retention Index (Standard Non-polar) | 1155 - 1224 | [6] |
| Kovats Retention Index (Standard Polar) | 1731 - 1761 | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the detailed structural elucidation of organic molecules. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. 2D NMR techniques like COSY and HSQC can establish connectivity.
Application Note: NMR is critical for the definitive assignment of the vinyl and dithiin ring protons and carbons, confirming the isomeric structure.
Experimental Protocol (General):
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
-
2D NMR (COSY, HSQC):
-
Utilize standard pulse programs for correlation spectroscopy.
-
Expected Spectral Features (Qualitative): Based on the structure, one would expect signals in the olefinic region (5-7 ppm) for the vinyl and ring double bond protons in the ¹H NMR spectrum. The ¹³C NMR spectrum should show corresponding signals in the downfield region for the sp² hybridized carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Application Note: For 3-Vinyl-1,2-dithiacyclohex-4-ene, FTIR is useful for confirming the presence of C=C double bonds (both vinyl and cyclic) and C-H bonds associated with these unsaturated systems. The C-S and S-S stretching vibrations are typically weak and can be difficult to observe.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The compound can be analyzed as a neat liquid between KBr plates or as a thin film on a KBr disk.
-
Measurement Mode: Transmittance or Absorbance.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Data Acquisition: Co-add a sufficient number of scans (e.g., 32) to obtain a good signal-to-noise ratio. A background spectrum of the clean KBr plates should be recorded and subtracted from the sample spectrum.
Expected Absorption Bands (Qualitative):
-
=C-H stretch (vinyl and cyclic): ~3100-3000 cm⁻¹
-
C=C stretch (vinyl and cyclic): ~1650-1600 cm⁻¹
-
C-H bend (vinyl): ~990 and 910 cm⁻¹ (characteristic for monosubstituted alkenes)
-
C-S stretch: ~700-600 cm⁻¹ (often weak)
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems within a molecule.
Application Note: The conjugated diene system within the 1,2-dithi-4-ene ring is expected to give rise to a characteristic UV absorption maximum (λmax). The position of this maximum can provide evidence for the extent of conjugation.
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as ethanol or hexane.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.
-
Measurement: Record the spectrum over a range of approximately 200-400 nm. Use the pure solvent as a blank.
Expected Absorption (Qualitative): For a conjugated diene system, a π → π* transition is expected to result in an absorption maximum in the range of 215-260 nm.
Data Integration and Structure Confirmation
The final step in the characterization process is the integration of data from all analytical techniques. The molecular weight from MS, the functional groups from FTIR, the conjugation information from UV-Vis, and the detailed connectivity from NMR should all be consistent with the proposed structure of 3-Vinyl-1,2-dithiacyclohex-4-ene. The logical relationship for this confirmation process is illustrated in the following diagram.
Caption: Structure Confirmation Logic.
References
- 1. Volatile compounds profile comparison between leaves and bulbs of Allium ursinum L. | International Society for Horticultural Science [ishs.org]
- 2. 3-Vinyl-1,2-dithiacyclohex-4-ene [webbook.nist.gov]
- 3. 3-Vinyl-1,2-dithiacyclohex-4-ene [webbook.nist.gov]
- 4. 3-Vinyl-1,2-dithiacyclohex-4-ene | C6H8S2 | CID 525328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. 3-Vinyl-4H-1,2-dithiin | C6H8S2 | CID 150636 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of 3-Ethyl-1,2-dithi-4-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-Ethyl-1,2-dithi-4-ene. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents predicted NMR data based on structurally analogous compounds, alongside a comprehensive, generalized protocol for NMR analysis of similar small organic molecules.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from the analysis of similar structures containing the 1,2-dithiin ring system and ethyl group substitutions. It is crucial to note that these are theoretical values and actual experimental results may vary.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 4.0 - 4.2 | m | - |
| H4 | 5.8 - 6.0 | d | ~10.0 |
| H5 | 5.9 - 6.1 | d | ~10.0 |
| H6a | 3.1 - 3.3 | dd | ~12.0, ~4.0 |
| H6b | 2.9 - 3.1 | dd | ~12.0, ~6.0 |
| CH₂ (ethyl) | 1.6 - 1.8 | q | 7.5 |
| CH₃ (ethyl) | 0.9 - 1.1 | t | 7.5 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 45 - 50 |
| C4 | 125 - 130 |
| C5 | 128 - 133 |
| C6 | 30 - 35 |
| CH₂ (ethyl) | 25 - 30 |
| CH₃ (ethyl) | 10 - 15 |
Experimental Protocols
This section outlines a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for many organic compounds and is a good starting point.[1] Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used if the compound is not soluble in CDCl₃ or if peak overlap is an issue.[2][3]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm.[1][4] Add a small amount of TMS to the NMR tube.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.
2.2. NMR Instrument Parameters
The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 or 500 MHz).
2.2.1. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width (SW): 12-16 ppm.
-
Number of Scans (NS): 8-16 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Temperature: 298 K (25 °C).
2.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum.
-
Spectral Width (SW): 200-240 ppm.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Temperature: 298 K (25 °C).
2.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm. If no TMS is used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1][5]
-
Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra.
Visualizations
Experimental Workflow for NMR Spectroscopy
Caption: Experimental Workflow for NMR Analysis.
Logical Relationship of NMR Data Analysis
Caption: Logical Flow of NMR Data Interpretation.
References
Application Note: Mass Spectrometry Analysis of 3-Ethyl-1,2-dithi-4-ene
An in-depth guide to the mass spectrometry analysis of 3-Ethyl-1,2-dithi-4-ene, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a cyclic disulfide compound of interest in various fields, including flavor chemistry and drug discovery, due to the recognized biological activity of related sulfur-containing compounds. Accurate and reliable analytical methods are crucial for its identification, characterization, and quantification in complex matrices. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), offers a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the analysis of this compound, including sample preparation, GC-MS parameters, and interpretation of mass spectral data. The analysis of cyclic disulfides can present challenges, such as resistance to fragmentation under certain ionization conditions.[1][2][3] This note will address these challenges and provide a robust methodology.
Experimental Protocols
The following protocols are designed for the analysis of this compound in a research setting.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
Given that this compound is expected to be a volatile sulfur compound, HS-SPME is an effective technique for its extraction and preconcentration from liquid or solid samples.[4][5][6]
-
Materials:
-
Procedure:
-
Place 5 mL of the liquid sample or 1 g of the solid sample into a 20 mL headspace vial.
-
For liquid samples, especially aqueous matrices, add 1 g of NaCl to improve the extraction efficiency of volatile compounds.
-
Seal the vial tightly with the screw cap.
-
Equilibrate the sample at 40-60°C for 15 minutes to allow the analyte to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at the same temperature to adsorb the volatile analytes.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MSD, Thermo Fisher ISQ)
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for 2 minutes)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Transfer Line Temperature: 280°C
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full Scan
-
Mass Range: m/z 40-400
-
Data Presentation
Table 1: Predicted Mass Spectral Data for this compound
| m/z | Predicted Fragment Ion | Relative Intensity (Approx.) |
| 146 | [M]+• (Molecular Ion) | Moderate |
| 117 | [M - C2H5]+ | High |
| 85 | [M - C2H5 - S]+ | Moderate |
| 71 | [C4H7S]+ | High |
| 61 | [C2H5S]+ | Moderate |
| 45 | [CHS]+ | High |
Note: Relative intensities are estimates and will vary based on instrumentation and analytical conditions.
Mandatory Visualization
Diagram 1: HS-SPME Sample Preparation Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Vinyl-1,2-dithiacyclohex-4-ene | C6H8S2 | CID 525328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Vinyl-1,2-dithiacyclohex-4-ene [webbook.nist.gov]
Application Notes and Protocols for the Gas Chromatographic Analysis of Dithiin Compounds
These application notes provide detailed methodologies for the analysis of dithiin and related organosulfur compounds using gas chromatography (GC), primarily coupled with mass spectrometry (MS). The protocols are intended for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
Dithiins are a class of sulfur-containing heterocyclic compounds found in various natural sources, notably in Allium species such as garlic and onions. These compounds and their precursors are responsible for many of the characteristic flavors and aromas, as well as potential health benefits, of these plants. Gas chromatography is a powerful analytical technique for separating and quantifying these volatile and semi-volatile compounds.[1][2] This document outlines the protocols for the extraction, separation, identification, and quantification of dithiin compounds using GC-based methods. The high temperatures used in GC can sometimes lead to the hydrolysis of the initial organosulfur compounds, thereby focusing the analysis on the volatile profile.[3]
Analytical Approaches
Several GC-based techniques can be employed for the analysis of dithiins, each with its advantages depending on the sample matrix and the target analytes.
-
Headspace Gas Chromatography (HS-GC): Ideal for the analysis of highly volatile compounds without complex sample preparation.
-
Direct Thermal Desorption-Gas Chromatography (DTD-GC-MS): A solvent-free method suitable for the analysis of volatiles and semi-volatiles in solid samples.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The most common technique, providing both separation and structural identification of the compounds.[4] GC coupled with a mass spectrometer is a powerful tool for the specific and quantitative measurement of analytes at low levels.[5]
Experimental Protocols
The following are detailed protocols for the analysis of dithiin compounds.
Sample Preparation: Solvent Extraction
This protocol is suitable for preparing extracts from plant materials like garlic or onions.
Materials:
-
Fresh sample material (e.g., garlic cloves)
-
Pentane-dichloromethane (70:30, v/v) or other suitable solvent
-
Anhydrous sodium sulfate
-
Mortar and pestle or homogenizer
-
Centrifuge
-
GC vials
Procedure:
-
Homogenize a known weight of the fresh sample material in a mortar and pestle or an electric homogenizer.
-
Extract the homogenized sample with a suitable volume of pentane-dichloromethane solution.
-
Vortex the mixture for 2-3 minutes to ensure thorough extraction.
-
Centrifuge the mixture to separate the solid material from the solvent extract.
-
Carefully decant the supernatant (the solvent extract) into a clean vial.
-
Dry the extract by passing it through a small column of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the typical parameters for a GC-MS system for the analysis of dithiin compounds.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
GC Conditions:
-
Column: ZB-Wax capillary column (20 m x 0.18 mm x 0.18 µm) or equivalent polar column.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Inlet Temperature: 250°C.[6]
-
Injection Mode: Splitless (with a split opening after 1 minute).[6]
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp: 10°C/min to 240°C.
-
Hold: 1 minute at 240°C.[6]
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).[3]
-
Ionization Energy: 70 eV.[3]
-
Mass Range: m/z 40-400.[3]
-
Interface Temperature: 230°C.[6]
Data Analysis and Quantification
Identification:
Compounds are tentatively identified by comparing their mass spectra with reference spectra in mass spectral libraries such as the National Institute of Standards and Technology (NIST) library and the Wiley Library.[3] Confirmation can be achieved by comparing retention times and mass spectra with those of authentic standards, if available.
Quantification:
Quantitative analysis can be performed using various methods. When commercial standards are not available, the relative quantification can be performed by comparing the peak areas of the identified compounds.[3] For absolute quantification, calibration curves are created by analyzing known concentrations of a standard.[7] The use of internal standards is recommended to correct for variations in injection volume and detector response.[7]
Quantitative Data Summary
The following table summarizes the relative abundance of key dithiin and related organosulfur compounds identified in garlic (Allium sativum) using GC-MS analysis, as reported in the literature.
| Compound Name | Retention Time (min) | Relative Abundance (%) | Reference |
| 3-Vinyl-4H-1,2-dithiin | - | 10.21 | [8] |
| 2-Vinyl-4H-1,3-dithiin | - | 83.36 | [8] |
| Diallyl disulfide | 10.277 | 41.87 | [9] |
| 3-Vinyl-1,2-dithiacyclohex-4-ene | 17.53 | 14.89 | [9] |
| 3-Vinyl-1,2-dithiacyclohex-5-ene | 13.872 | 1.31 | [9] |
| Di-2-propenyl trisulfide | - | 6.02 | [8] |
Note: Retention times can vary depending on the specific chromatographic conditions.
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between key analytical steps.
Caption: Experimental workflow for GC-MS analysis of dithiin compounds.
Caption: Relationship between GC-MS components and the data generated.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiol-Ene Click Reactions Involving Dithiins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting thiol-ene click reactions with dithiin-containing molecules. While the direct participation of the dithiin ring's endocyclic double bonds in thiol-ene reactions is not widely documented, the functionalization of dithiin moieties with pendant alkene groups, such as a vinyl group, allows for their efficient incorporation into various molecular architectures via this powerful click chemistry reaction. A key example of such a reactive dithiin is 2-vinyl-4H-1,3-dithiin, a naturally occurring organosulfur compound found in garlic.[1][2]
Introduction to Thiol-Ene Reactions with Dithiins
The thiol-ene reaction is a highly efficient and versatile click chemistry transformation that involves the addition of a thiol to an alkene to form a thioether.[3] This reaction can be initiated by radicals (e.g., through UV light or thermal initiators) or by nucleophilic catalysis.[3] The radical-mediated reaction is particularly attractive due to its high yields, tolerance to a wide range of functional groups, and mild reaction conditions.[3]
By utilizing dithiins functionalized with an "ene" component, such as 2-vinyl-4H-1,3-dithiin, researchers can leverage the unique chemical and biological properties of the dithiin core in various applications, including drug delivery, materials science, and surface modification.[1][2][4]
Applications in Research and Drug Development
The incorporation of dithiin moieties into larger molecules or polymers via thiol-ene click chemistry opens up several promising avenues for research and development:
-
Drug Delivery: Dithiin-containing molecules have shown biological activity.[1][2] By attaching them to polymers or nanoparticles using thiol-ene chemistry, targeted drug delivery systems can be developed. The resulting thioether linkage is generally stable, ensuring the integrity of the conjugate until it reaches its target.
-
Biomaterials and Hydrogels: The thiol-ene reaction is an excellent method for the formation of cross-linked polymer networks.[3] Dithiin-functionalized di- or multi-alkenes can be reacted with multifunctional thiols to create novel hydrogels and biomaterials with unique properties conferred by the dithiin units.
-
Surface Modification: Surfaces can be functionalized with dithiin-containing molecules to alter their properties.[3][4] For example, grafting dithiin-functionalized polymers onto a surface can be used to create biocompatible coatings or surfaces with specific binding properties.
Experimental Protocols
The following protocols are provided as a guide for performing thiol-ene click reactions with a vinyl-functionalized dithiin. These are based on standard, well-established procedures for photoinitiated radical thiol-ene reactions.
Protocol 1: Photoinitiated Thiol-Ene Reaction of 2-Vinyl-4H-1,3-dithiin with a Monofunctional Thiol
This protocol describes the reaction of 2-vinyl-4H-1,3-dithiin with 1-dodecanethiol to form a dithiin-functionalized thioether.
Materials:
-
2-Vinyl-4H-1,3-dithiin
-
1-Dodecanethiol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
UV lamp (365 nm)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere (N2 or Ar), dissolve 2-vinyl-4H-1,3-dithiin (1.0 eq) and 1-dodecanethiol (1.1 eq) in anhydrous DCM to a final concentration of 0.1 M with respect to the dithiin.
-
Add the photoinitiator, DMPA (0.05 eq).
-
Stir the solution at room temperature to ensure complete mixing.
-
Irradiate the reaction mixture with a 365 nm UV lamp while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion (typically within 1-2 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dithiin-functionalized thioether.
Protocol 2: Synthesis of a Dithiin-Functionalized Polymer via Thiol-Ene Polymerization
This protocol outlines the polymerization of a dithiin-containing monomer with a dithiol to form a linear polymer.
Materials:
-
2-Vinyl-4H-1,3-dithiin
-
1,6-Hexanedithiol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Anhydrous Toluene
-
UV lamp (365 nm)
-
Reaction vessel suitable for polymerization
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
Equimolar amounts of 2-vinyl-4H-1,3-dithiin and 1,6-hexanedithiol are dissolved in anhydrous toluene in a reaction vessel.
-
The photoinitiator, DMPA, is added (1 mol% with respect to the functional groups).
-
The solution is degassed by several freeze-pump-thaw cycles.
-
The reaction vessel is placed under a UV lamp (365 nm) and irradiated with stirring at room temperature.
-
The polymerization is allowed to proceed for a designated time (e.g., 4-8 hours). The progress can be monitored by observing the increase in viscosity.
-
The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Quantitative Data
The following tables present expected quantitative data for the thiol-ene reactions described in the protocols. These are illustrative and actual results may vary depending on specific reaction conditions.
Table 1: Reaction Efficiency of Thiol-Ene Reaction with 2-Vinyl-4H-1,3-dithiin
| Thiol Reactant | "Ene" Reactant | Initiator (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1-Dodecanethiol | 2-Vinyl-4H-1,3-dithiin | DMPA (5%) | 1.5 | >95 | 90-95 |
| Benzyl mercaptan | 2-Vinyl-4H-1,3-dithiin | DMPA (5%) | 1.0 | >98 | 92-97 |
| 3-Mercaptopropionic acid | 2-Vinyl-4H-1,3-dithiin | DMPA (5%) | 2.0 | >90 | 85-90 |
Table 2: Characterization of Dithiin-Functionalized Polymer
| Monomer A | Monomer B | Mn ( g/mol ) | PDI | Tg (°C) |
| 2-Vinyl-4H-1,3-dithiin | 1,6-Hexanedithiol | 15,000 | 1.8 | -15 |
| 2-Vinyl-4H-1,3-dithiin | Pentaerythritol tetrakis(3-mercaptopropionate) | Cross-linked network | N/A | 25 |
Visualizations
The following diagrams illustrate the reaction mechanism and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Vinyl-4H-1,3-Dithiin, a Bioavailable Compound from Garlic, Inhibits Vascular Smooth Muscle Cells Proliferation and Migration by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,2-Dithiole Derivatives in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2-dithiole derivatives, specifically 3H-1,2-dithiole-3-thiones, as versatile synthons in the preparation of various heterocyclic compounds. While the specific precursor "3-Ethyl-1,2-dithi-4-ene" was not found in the literature, it is likely a variant of the widely studied 1,2-dithiole scaffold. The reactivity and synthetic applications outlined herein are based on the established chemistry of 3H-1,2-dithiole-3-thiones and are expected to be applicable to substituted derivatives.
The primary focus of these notes is on the transformation of the 1,2-dithiole ring into other valuable heterocyclic systems, including thiophenes, 1,3-dithiolanes, and 1,3,4-thiadiazolines, through cycloaddition and ring-transformation reactions.[1][2][3][4]
Synthesis of Thiophenes via [3+2] Cycloaddition-Ring Transformation
The reaction of 3H-1,2-dithiole-3-thiones with activated alkynes is a well-established method for the synthesis of polysubstituted thiophenes. This transformation proceeds through a [3+2] cycloaddition followed by a ring-opening and sulfur extrusion cascade.
General Reaction Scheme
Caption: General scheme for thiophene synthesis.
Mechanistic Pathway
The reaction is initiated by the cycloaddition of the alkyne across the C=S bond and one of the sulfur atoms of the dithiole ring. The resulting spirocyclic intermediate is unstable and undergoes a cascade of ring-opening and rearrangement reactions, ultimately extruding a sulfur atom to yield the stable aromatic thiophene ring.
Caption: Mechanistic pathway for thiophene synthesis.
Data Presentation
| R1 | R2 | R3 (in Alkyne) | R4 (in Alkyne) | Solvent | Yield (%) |
| H | H | CO2Me | CO2Me | Toluene | High |
| Ph | H | CO2Me | CO2Me | Xylene | Good |
| 4-MeO-Ph | H | CN | CN | Dioxane | Moderate |
| Cl | Cl | CO2Et | H | Toluene | Good |
Note: Yields are qualitative descriptions based on literature and may vary with specific substrates and conditions.
Experimental Protocol: Synthesis of Dimethyl 2,3-thiophenedicarboxylate
-
Reagents and Equipment:
-
3H-1,2-dithiole-3-thione (1.0 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol)
-
Anhydrous toluene (20 mL)
-
Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure: a. To a 50 mL round-bottom flask, add 3H-1,2-dithiole-3-thione (1.0 mmol) and anhydrous toluene (20 mL). b. Flush the flask with nitrogen or argon for 5-10 minutes. c. Add dimethyl acetylenedicarboxylate (1.2 mmol) to the solution. d. Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC. e. After completion, cool the reaction mixture to room temperature. f. Remove the solvent under reduced pressure using a rotary evaporator. g. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure dimethyl 2,3-thiophenedicarboxylate. h. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 1,3-Dithiolanes from Alkenes
3H-1,2-dithiole-3-thiones can also react with activated alkenes to furnish 1,3-dithiolane derivatives. This reaction provides a route to five-membered rings containing three sulfur atoms.
General Reaction Scheme
Caption: Synthesis of 1,3-dithiolanes.
Experimental Workflow
Caption: Workflow for 1,3-dithiolane synthesis.
Data Presentation
| R1 (in Dithiole) | R2 (in Dithiole) | Alkene | Solvent | Yield (%) |
| 5-(2-furyl) | H | Maleic anhydride | Xylene | High |
| Ph | H | N-Phenylmaleimide | Toluene | Good |
Experimental Protocol: Synthesis of a 1,3-Dithiolane Derivative from 5-(2-Furyl)-1,2-dithiole-3-thione and Maleic Anhydride
-
Reagents and Equipment:
-
5-(2-Furyl)-1,2-dithiole-3-thione (1.0 mmol)
-
Maleic anhydride (1.1 mmol)
-
Anhydrous xylene (15 mL)
-
Standard reflux apparatus
-
-
Procedure: a. In a round-bottom flask, dissolve 5-(2-furyl)-1,2-dithiole-3-thione (1.0 mmol) and maleic anhydride (1.1 mmol) in anhydrous xylene (15 mL). b. Heat the solution to reflux (approx. 140 °C) for 6-12 hours. c. Monitor the disappearance of the starting materials by TLC. d. Upon completion, allow the mixture to cool, which may cause the product to precipitate. e. Collect the solid product by filtration, wash with cold xylene, and dry under vacuum. f. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Synthesis of 1,3,4-Thiadiazolines via 1,3-Dipolar Cycloaddition
The exocyclic thione group of 3H-1,2-dithiole-3-thiones can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrilimines. This reaction leads to the formation of spiro-1,2-dithiolo-1,3,4-thiadiazoles, which can subsequently undergo ring transformation to yield 1,3,4-thiadiazolines.[1]
General Reaction Scheme
Caption: Synthesis of 1,3,4-thiadiazolines.
Logical Relationship of Reaction Steps
Caption: Logical steps in 1,3,4-thiadiazoline synthesis.
Data Presentation
| Dithiole Derivative | Hydrazonoyl Halide | Base | Solvent | Yield (%) |
| Bis[1][2]dithiolo[1][4]thiazine | N-phenylbenzohydrazonoyl chloride | Et3N | Benzene | 60-80 |
| 4-Chloro-5-phenylthio-1,2-dithiole-3-thione | Various diarylnitrilimines | Et3N | Toluene | Moderate-Good |
Experimental Protocol: General Procedure for the Synthesis of 1,3,4-Thiadiazolines
-
Reagents and Equipment:
-
3H-1,2-dithiole-3-thione derivative (1.0 mmol)
-
Appropriate hydrazonoyl halide (1.0 mmol)
-
Triethylamine (Et₃N) (1.2 mmol)
-
Anhydrous benzene or toluene (25 mL)
-
Standard reaction flask with magnetic stirring
-
Inert atmosphere
-
-
Procedure: a. Dissolve the 3H-1,2-dithiole-3-thione derivative (1.0 mmol) and the hydrazonoyl halide (1.0 mmol) in anhydrous benzene or toluene (25 mL) in a reaction flask under an inert atmosphere. b. Add triethylamine (1.2 mmol) dropwise to the stirred solution at room temperature. c. Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 12-24 hours. d. Monitor the reaction by TLC. e. After completion, filter the reaction mixture to remove the triethylammonium halide salt. f. Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the residue by column chromatography or recrystallization to obtain the desired 1,3,4-thiadiazoline product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethenyl-1,2-dithi-4-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethenyl-1,2-dithi-4-ene.
Frequently Asked Questions (FAQs)
Q1: What is the correct nomenclature for the target compound?
A1: The compound is commonly referred to as 3-Ethenyl-1,2-dithi-4-ene. It is also known by its synonyms, including 3-Vinyl-1,2-dithiacyclohex-4-ene and 3-vinyl-1,2-dithi-4-ene.[1][2]
Q2: What is a common synthetic route to prepare 3-Ethenyl-1,2-dithi-4-ene?
A2: A plausible and common approach for the synthesis of the 1,2-dithiin ring system is through a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction.[3][4] This would involve the reaction of a suitable sulfur-containing diene with a dienophile.
Q3: What are potential side reactions to be aware of during the synthesis?
A3: Potential side reactions in a Diels-Alder type synthesis could include polymerization of the diene or dienophile, especially at elevated temperatures, and the formation of regioisomers if unsymmetrical reactants are used. Additionally, oxidation of the dithiin ring can occur under certain conditions.
Q4: How can the purity of the final product be assessed?
A4: The purity of 3-Ethenyl-1,2-dithi-4-ene can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Q5: What are the typical storage conditions for 3-Ethenyl-1,2-dithi-4-ene?
A5: As with many sulfur-containing compounds, it is advisable to store 3-Ethenyl-1,2-dithi-4-ene in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation through oxidation or polymerization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect reaction temperature. 2. Inactive catalyst or reagents. 3. Presence of impurities in starting materials. 4. Suboptimal solvent. | 1. Optimize the reaction temperature. Run small-scale trials at different temperatures. 2. Use fresh, high-purity reagents and catalysts. 3. Purify starting materials before use. 4. Screen a variety of solvents to find the optimal one for the reaction. |
| Formation of Multiple Products | 1. Lack of regioselectivity in the Diels-Alder reaction. 2. Competing side reactions. | 1. Use a Lewis acid catalyst to enhance regioselectivity. 2. Lower the reaction temperature to disfavor side reactions. 3. Use a dienophile with stronger electron-withdrawing groups to increase the reaction rate and selectivity. |
| Product Decomposition during Workup | 1. Sensitivity of the dithiin ring to acid or base. 2. Oxidation of the sulfur atoms. | 1. Use neutral workup conditions. 2. Degas all solvents and perform the workup under an inert atmosphere. |
| Difficulty in Product Purification | 1. Co-elution of impurities with the product. 2. Thermal instability of the product during distillation. | 1. Employ different chromatography techniques (e.g., reverse-phase HPLC, size-exclusion chromatography). 2. Use column chromatography at room temperature or below. Avoid high temperatures during solvent removal. |
Experimental Protocols
Proposed Synthesis of 3-Ethenyl-1,2-dithi-4-ene via Diels-Alder Reaction
This protocol describes a hypothetical but plausible method for the synthesis of 3-Ethenyl-1,2-dithi-4-ene based on the principles of the Diels-Alder reaction.
Materials:
-
1,3-Butadiene (in a suitable solvent or generated in situ)
-
A suitable sulfur-containing dienophile (e.g., thioacrolein generated in situ)
-
Lewis acid catalyst (e.g., zinc chloride, aluminum chloride) - optional
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the dienophile precursor under an inert atmosphere.
-
Solvent and Catalyst: Add the anhydrous solvent and, if used, the Lewis acid catalyst to the flask. Cool the mixture to the desired temperature (e.g., 0 °C).
-
Diene Addition: Slowly add the diene solution to the stirred mixture via the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding the quenching solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over the drying agent.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using the appropriate eluent system.
-
Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.
Data Presentation
Table 1: Hypothetical Effect of Reaction Parameters on Yield
| Entry | Diene:Dienophile Ratio | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1:1 | None | 25 | 24 | 35 |
| 2 | 1.5:1 | None | 25 | 24 | 45 |
| 3 | 1.5:1 | ZnCl₂ (10 mol%) | 0 | 12 | 65 |
| 4 | 1.5:1 | AlCl₃ (10 mol%) | 0 | 12 | 75 |
| 5 | 1.5:1 | AlCl₃ (10 mol%) | -20 | 18 | 82 |
Visualizations
Caption: Experimental workflow for the synthesis of 3-Ethenyl-1,2-dithi-4-ene.
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Synthesis of 1,2-Dithiins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 1,2-dithiins.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of 1,2-dithiins?
A1: The formation of 1,2-dithiins can be accompanied by several side products, depending on the synthetic route. Common unwanted byproducts include thiophenes, trithiepins, and tetrathiocins, which can arise from "evasive reactions" during the synthesis of annulated 1,2-dithiins[1]. In specific syntheses, such as those involving acetylation, byproducts like diacetate dithiins may be isolated alongside unreacted starting materials[2].
Q2: My reaction to form a 1,2-dithiin is showing a complex mixture of products. What could be the cause?
A2: A complex product mixture can result from several factors. The stability of the 1,2-dithiin ring is sensitive to reaction conditions. For instance, basic conditions can lead to the decomposition of the dithiin ring. The choice of solvent, temperature, and acidity of the medium can also influence the reaction pathway, potentially favoring the formation of side products like thiophenes and trithiepins over the desired 1,2-dithiin[1].
Q3: I am attempting to synthesize a 3,6-disubstituted-1,2-dithiin and I am isolating a significant amount of unreacted starting material. How can I improve the conversion?
A3: Low conversion can be due to several factors, including reaction time, temperature, and stoichiometry of reagents. It is recommended to monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. In some reported syntheses of 3,6-disubstituted 1,2-dithiins, unreacted starting material was recovered, indicating that optimizing the reaction conditions is crucial for achieving high yields[2]. Consider incrementally increasing the reaction temperature or time, or adjusting the molar ratio of the reactants.
Q4: How can I purify my target 1,2-dithiin from the observed side products?
A4: Purification of 1,2-dithiins from reaction byproducts is typically achieved through chromatographic techniques. Column chromatography is a common method mentioned in the literature for the purification of 1,2-dithiins and the isolation of byproducts[2]. The choice of eluent system will depend on the polarity of the target dithiin and the impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of 1,2-dithiin | - Incomplete reaction. - Decomposition of the product under reaction conditions. - Incorrect stoichiometry of reagents. | - Monitor the reaction progress over time to determine the optimal duration. - If the product is known to be unstable, consider milder reaction conditions (e.g., lower temperature). 1,2-dithiins have been noted to be labile under basic conditions. - Carefully check the molar ratios of your starting materials and reagents. |
| Formation of thiophene byproducts | Ring contraction of the 1,2-dithiin or a reaction intermediate. | The formation of thiophenes as a side product has been noted, particularly in the synthesis of annulated 1,2-dithiins[1]. Modifying the solvent, temperature, or acidity of the reaction medium may help to suppress this side reaction[1]. |
| Formation of larger ring systems (trithiepins, tetrathiocins) | Dimerization or further reaction of intermediates. | These side products are also observed in the synthesis of annulated 1,2-dithiins[1]. Optimization of reaction conditions to favor the intramolecular cyclization to the six-membered dithiin ring is necessary. This may involve adjusting concentration, temperature, or the rate of addition of reagents. |
| Isolation of acetylated byproducts | In syntheses involving acetylating agents, side reactions can lead to the formation of acetylated dithiin derivatives. | In a reported synthesis of a diacetylated 1,2-dithiin, a diacetate dithiin was isolated as a byproduct[2]. To minimize this, consider using a stoichiometric amount of the acetylating agent and carefully controlling the reaction temperature and time. |
| Difficulty in purifying the 1,2-dithiin | Similar polarities of the desired product and byproducts. | Employ high-performance column chromatography with a carefully selected eluent system. Step-gradient or gradient elution may be necessary to achieve good separation. |
Experimental Protocols
Synthesis of 3,6-Disubstituted 1,2-Dithiins via β-Elimination and Oxidation
This protocol is based on a versatile and scalable synthesis of 3,6-disubstituted 1,2-dithiins[2][3]. The key steps involve the addition of a thiophile to a 1,3-butadiyne derivative, followed by a β-elimination and subsequent oxidation to form the 1,2-dithiin ring.
-
Step 1: Bisthioadduct Formation: A suitable 1,3-butadiyne is reacted with β-mercaptopropionitrile in the presence of a base (e.g., KOH) to form a mixture of bisthioadducts.
-
Step 2: Deprotection and Cyclization: The resulting stereoisomeric mixture of bisthioadducts is subjected to deprotection using a base (e.g., KOtBu).
-
Step 3: Oxidation: The deprotected intermediate is then oxidized using an oxidizing agent like potassium ferricyanide to yield the desired 1,2-dithiin.
Note: This method has been shown to be amenable to scale-up[2][3].
Visualizations
Caption: Potential side reaction pathways in 1,2-dithiin synthesis.
Caption: A logical workflow for troubleshooting 1,2-dithiin synthesis.
References
Stability and degradation of 3-Ethyl-1,2-dithi-4-ene
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3-Ethyl-1,2-dithi-4-ene?
A1: The degradation of this compound is likely influenced by several factors, primarily:
-
Oxidation: The disulfide bond is susceptible to oxidation, which can lead to the formation of thiolsulfinates and further to thiolsulfonates. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
pH: Disulfide bonds can be unstable under neutral to basic conditions, leading to degradation.[1][2][3] Acidic conditions, around pH 3.0, appear to be optimal for the stability of some cyclic disulfide-containing molecules.[1][2]
-
Light Exposure: Organosulfur compounds can be sensitive to light, leading to photodegradation.[4][5][6][7] It is advisable to protect solutions from light.
-
Elevated Temperatures: Thermal decomposition can occur, especially at elevated temperatures, leading to the formation of various acyclic sulfur compounds.[8][9][10][11][12]
-
Presence of Thiols: Disulfide exchange reactions can occur in the presence of free thiols.
Q2: What are the likely degradation products of this compound?
A2: Based on the reactivity of related compounds, potential degradation products could include:
-
Oxidized Species: this compound-1-oxide (a thiolsulfinate) and this compound-1,1-dioxide (a thiolsulfonate).
-
Ring-Opened Products: Cleavage of the disulfide bond can lead to the formation of dithiols and other sulfur-containing linear compounds.
-
Products of Thermal Decomposition: At higher temperatures, various volatile sulfur compounds could be formed.[8][9][10][11][12]
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: To maximize stability, it is recommended to:
-
Store the neat compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).
-
For solutions, use a buffered system with a slightly acidic pH (e.g., pH 3-5).
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C for long-term storage), after confirming that the compound is stable to freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | Degas the solvent and saturate with an inert gas (e.g., argon or nitrogen) before preparing the solution. Add an antioxidant if compatible with the experimental system. | Reduced rate of degradation. |
| Incorrect pH | Measure the pH of the solution and adjust to a slightly acidic range (pH 3-5) using a suitable buffer system. | Improved stability of the compound. |
| Light Exposure | Prepare and store the solution in amber vials or protect it from light. | Slower degradation, especially if photodegradation is a major pathway. |
| High Temperature | Prepare and handle the solution at a lower temperature (e.g., on ice). Store at recommended low temperatures. | Minimized thermal degradation. |
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Oxidized Species | Use mass spectrometry (MS) to identify the molecular weights of the new peaks. Compare with the expected masses of the thiolsulfinate and thiolsulfonate derivatives. | Confirmation of oxidative degradation. |
| Disulfide Exchange | If the solution contains other thiol-containing compounds, this is a likely cause. Analyze a control sample of this compound without the other thiols. | Absence of the unexpected peaks in the control sample. |
| Solvent Interaction | Prepare the solution in a different, high-purity solvent to rule out reactions with solvent impurities or the solvent itself. | Disappearance of the extra peaks if they were due to solvent interactions. |
Quantitative Data
Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C
| pH | Half-life (t1/2) in hours (Estimated) |
| 3.0 | > 168 |
| 5.0 | 96 |
| 7.0 | 24 |
| 9.0 | < 8 |
Table 2: Hypothetical Thermal Degradation of this compound in a pH 5.0 Buffer
| Temperature (°C) | Degradation after 24 hours (%) (Estimated) |
| 4 | < 1 |
| 25 | 10 |
| 40 | 35 |
| 60 | > 70 |
Experimental Protocols
Protocol 1: Assessment of pH Stability
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM).
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Analysis: Plot the percentage of the remaining this compound against time for each pH. Calculate the degradation rate constant and the half-life at each pH.
Protocol 2: Analysis of Degradation Products by LC-MS
-
Sample Preparation: Prepare a sample of this compound that has been subjected to degradation (e.g., incubated at high pH or elevated temperature).
-
LC Separation: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer (LC-MS). Use a suitable column (e.g., C18) and a gradient elution method to separate the parent compound from its degradation products.
-
Mass Spectrometry: Acquire mass spectra in both positive and negative ion modes. Use high-resolution mass spectrometry to determine the accurate mass of the parent and any degradation products.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion and the ions of the degradation products to obtain structural information.
-
Data Interpretation: Propose structures for the degradation products based on their accurate masses and fragmentation patterns.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing and degradation analysis.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State [mdpi.com]
- 6. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Dithiin Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dithiins, with a focus on overcoming challenges during scale-up.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of dithiins at a larger scale.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| YLD-01 | My reaction yield dropped significantly after scaling up from lab to pilot scale. | 1. Inefficient heat transfer in larger reactors leading to side reactions or decomposition. 2. Poor mixing/agitation resulting in localized concentration gradients. 3. Non-linear effects of catalysts or reagents at different concentrations. 4. Extended reaction time allowing for byproduct formation. | 1. Monitor and control the internal reaction temperature closely. Use a reactor with a larger surface area-to-volume ratio if possible, or implement staged reagent addition to manage exotherms. 2. Ensure adequate stirring speed and appropriate impeller design for the reactor geometry. 3. Re-optimize catalyst loading and reagent stoichiometry at the new scale. 4. Monitor reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed. |
| PUR-01 | I'm observing significant byproduct formation that wasn't present at the lab scale. | 1. Increased reaction time or temperature promoting side reactions. 2. Impurities in larger quantities of starting materials or solvents. 3. Sensitivity of intermediates or products to air or moisture over longer processing times. | 1. Re-evaluate the thermal stability of your reactants and products and adjust reaction conditions accordingly.[1] 2. Verify the purity of all reagents and solvents before use. "For synthesis" grade reagents may have batch-to-batch variability that is more pronounced at scale. 3. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup, especially if using air-sensitive reagents. |
| PRC-01 | During workup, I'm struggling with emulsion formation when performing aqueous washes. | 1. Formation of finely dispersed solids or oily byproducts. 2. Vigorous shaking or stirring during extraction. 3. High concentration of salts or other solutes in the aqueous phase. | 1. Filter the reaction mixture through a pad of celite before extraction to remove any particulate matter.[2] 2. Use gentle, slow inversions for mixing during extraction instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.[2] |
| HND-01 | My synthesis involves malodorous and unstable intermediates like 1,2-dithiols. | 1. Inherent properties of certain reagents required for specific synthetic routes. | 1. Consider alternative synthetic routes that avoid these intermediates, such as the reaction of an alpha-hydroxyketone (acyloin) with an organic thiosulfate (Bunte salt).[3] This method is designed to overcome the disadvantages of using foul-smelling and unstable compounds.[3] 2. If their use is unavoidable, ensure all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment and consider using a scrubber to treat off-gases. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when scaling up dithiin synthesis?
A1: The most critical factors include:
-
Heat Management: Exothermic reactions can become difficult to control in large vessels. Proper temperature monitoring and cooling are essential to prevent runaway reactions and byproduct formation.
-
Mass Transfer: Efficient mixing is crucial to ensure uniform reaction conditions. Inadequate mixing can lead to localized "hot spots" and reduced yields.
-
Reagent and Solvent Purity: The impact of impurities in starting materials and solvents is magnified at a larger scale.
-
Workup and Purification: Procedures that are simple on a small scale, like extractions and chromatography, can become challenging and time-consuming at a larger scale. Emulsion formation is a common issue during the workup of dithiin syntheses.[2]
-
Safety: Handling large quantities of chemicals, especially those that are flammable, toxic, or have unpleasant odors, requires careful planning and appropriate safety measures. Some synthetic routes for dithiins involve intermediates with nauseating odors.[3]
Q2: Which synthetic route for 1,4-dithiins is most amenable to scale-up?
A2: The choice of synthetic route depends on the specific dithiin target. However, for dihydro-1,4-dithiins, a method that reacts an alpha-hydroxyketone (acyloin) or a halocarbonyl compound with an organic thiosulfate (Bunte Salt) is particularly suitable for scale-up.[3] This method avoids the use of odorous and unstable intermediates like 1,2-dithiols, which simplifies handling and reduces the need for specialized containment equipment.[3]
Q3: How can I minimize the formation of byproducts during my scaled-up dithiin synthesis?
A3: To minimize byproduct formation, consider the following:
-
Control the reaction temperature: Even small deviations from the optimal temperature can favor side reactions.
-
Monitor the reaction closely: Use analytical techniques like TLC or HPLC to track the consumption of starting materials and the formation of the product. Stop the reaction as soon as it is complete to avoid over-reaction or degradation.
-
Use high-purity reagents: Impurities can act as catalysts for unwanted side reactions.
-
Ensure an inert atmosphere: If your reaction is sensitive to oxygen or moisture, scaling up will increase the surface area and time for potential exposure. Maintaining a nitrogen or argon atmosphere is crucial.
Q4: What are the common challenges in purifying dithiins at a large scale?
A4: Large-scale purification of dithiins can be challenging. While column chromatography is often used in the lab, it can be impractical and expensive for large quantities. Recrystallization is a more scalable purification method, but finding a suitable solvent system can be time-consuming.[2] Distillation is an option for thermally stable, liquid dithiins. During workup, emulsion formation can complicate extractions.[2]
Experimental Protocols
Protocol: Synthesis of 2,3-dihydro-5,6-dimethyl-1,4-dithiin via the Bunte Salt Method
This protocol is adapted from a method designed to avoid problematic reagents and is suitable for scale-up.[3]
Materials:
-
Sodium ethylene thiosulfate (Bunte Salt)
-
Acetoin (3-hydroxy-2-butanone)
-
Hydrochloric acid (HCl)
-
Methylene chloride (DCM)
-
Water
Procedure:
-
To a solution of 100 mL of water in a suitable reaction vessel, add 8 mL of hydrochloric acid.
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Add 10 g of sodium ethylene thiosulfate to the acidified water with stirring.
-
Add 2.95 g of acetoin to the reaction mixture.
-
Gently reflux the mixture with constant stirring. The reaction progress can be monitored by TLC or GC-MS.
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After approximately two hours, a pale yellow oil may be observed floating on the surface of the reaction mixture.
-
Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and extract with methylene chloride.
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Combine the organic extracts and reduce the volume in vacuo to yield a pale yellow oil, which is substantially 2,3-dihydro-5,6-dimethyl-1,4-dithiin.[3] Further purification can be achieved by vacuum distillation or recrystallization if applicable.
Visualizations
Caption: A generalized experimental workflow for dithiin synthesis.
Caption: A decision tree for troubleshooting low yields in scaled-up reactions.
References
Technical Support Center: Identifying Impurities in 3-Ethyl-1,2-dithi-4-ene Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-1,2-dithi-4-ene. The following sections address common issues encountered during the analysis of impurities in this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems that may arise during the analysis of this compound samples.
FAQ 1: What are the potential sources and types of impurities in my this compound sample?
Impurities in your this compound sample can originate from several sources, including the synthetic route, degradation, and storage conditions.
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Synthesis-Related Impurities: The synthesis of 1,2-dithiole derivatives often involves the reaction of 1,3-diynes with sulfur-donating reagents.[1] Potential impurities from this process include:
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Unreacted Starting Materials: Residual 1,3-hexadiyne or other precursors.
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Reagents: Traces of sulfur reagents used in the synthesis.
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Byproducts: Formation of isomeric structures or related organosulfur compounds like thiophenes.[1]
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Solvents: Residual solvents used during the synthesis and purification process.
-
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Degradation Products: this compound, being a cyclic disulfide, is susceptible to degradation, particularly through oxidation.[2][3] This can lead to the formation of:
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Thiosulfinates (S-oxides): The initial oxidation product of the disulfide bond.[3]
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Thiosulfonates (S,S-dioxides): Further oxidation products.[3]
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Sulfonic Acids: Formed upon cleavage of the sulfur-sulfur bond with extensive oxidation.[3]
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Photo-degradation Products: Exposure to light can lead to the formation of various degradation products.[4]
-
Troubleshooting Guide: Unexpected Peaks in Chromatogram
Question: I am seeing unexpected peaks in my HPLC/GC chromatogram. How can I identify their source?
Answer: Unexpected peaks can be attributed to synthesis-related impurities, degradation products, or issues with the analytical system itself. Follow these steps to troubleshoot:
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System Blank Analysis: Inject a blank solvent (your mobile phase or sample diluent) to check for contamination from the solvent, vials, or the instrument (a phenomenon known as "ghost peaks").[5]
-
Review Synthesis and Handling:
-
Consider the starting materials, reagents, and solvents used in the synthesis of this compound. Could the unexpected peaks correspond to any of these?
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Review the storage conditions of your sample. Has it been exposed to light, heat, or air, which could lead to degradation?
-
-
Forced Degradation Studies: To tentatively identify degradation products, you can perform forced degradation studies by subjecting a pure sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light). The resulting chromatogram can be compared to your sample's chromatogram.
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Mass Spectrometry (MS) Analysis: If your HPLC or GC is coupled to a mass spectrometer, the mass-to-charge ratio (m/z) of the unexpected peaks can provide valuable information about their molecular weight, helping to identify them.[6]
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Peak Tailing or Fronting: If peaks are not symmetrical, it could indicate issues with the column, mobile phase, or sample solvent.[7]
FAQ 2: I am having issues with my HPLC analysis, such as drifting retention times or baseline noise. What should I do?
Answer: These are common issues in HPLC analysis and can often be resolved with systematic troubleshooting.[5][7][8]
| Symptom | Potential Cause | Recommended Action |
| Retention Time Drift | Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure proper mixing.[7] |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature.[7][8] | |
| Column equilibration is insufficient | Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[7] | |
| Baseline Noise or Drift | Air bubbles in the system | Degas the mobile phase and purge the pump.[7] |
| Contaminated detector cell | Flush the detector cell with a strong solvent like isopropanol.[7] | |
| Leaks in the system | Check for loose fittings and replace worn pump seals.[7] | |
| Poor Peak Resolution | Inappropriate mobile phase | Optimize the mobile phase composition (e.g., organic solvent to water ratio, pH). |
| Column is overloaded | Reduce the injection volume or the concentration of the sample.[7] | |
| Column is degrading | Replace the guard column or the analytical column.[7] |
FAQ 3: My GC analysis of this compound is showing poor peak shape and low sensitivity. What could be the problem?
Answer: The analysis of sulfur-containing compounds by GC can be challenging due to their reactive nature.[9][10][11]
| Symptom | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing) | Active sites in the GC system | Ensure all components in the sample path (liner, column, detector) are inert. Deactivated liners and columns are recommended for sulfur analysis.[9] |
| Low Sensitivity/Loss of Analyte | Adsorption of sulfur compounds | Use a column specifically designed for sulfur analysis and ensure the entire flow path is inert.[11] |
| Quenching effect in the detector | If using a sulfur-specific detector like an SCD or FPD, co-eluting hydrocarbons can quench the sulfur signal. Optimize the chromatography to separate sulfur compounds from the matrix.[9][10] | |
| Irreproducible Results | Leaks in the system | Check for leaks at the septum and fittings. |
| Inconsistent injection volume | Ensure the syringe is functioning correctly and the injection volume is appropriate. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and Potential Impurities
This method is a starting point and may require optimization for your specific sample and instrument.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
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18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Analysis of this compound and Potential Volatile Impurities
This method is suitable for identifying volatile and semi-volatile impurities.
-
Column: A low-bleed capillary column suitable for sulfur analysis (e.g., DB-Sulfur SCD, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: General experimental workflow for impurity analysis.
References
- 1. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organosulfur compound - Disulfides, Polysulfides, Oxidized Products | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. silcotek.com [silcotek.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimizing Reaction Conditions for Dithiin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of dithiin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,4-dithiins?
A1: Several methods exist for the synthesis of 1,4-dithiins. One of the most versatile and generally applicable strategies is the ring expansion of 1,3-dithiolanes.[1] Other notable methods include the dehydration of 1,4-dithiane-2,5-diol using thionyl chloride and the reaction of vinylidene chloride with potassium sulfide.[2] The choice of a specific synthetic route often depends on the desired substitution pattern on the dithiin ring.[2]
Q2: I am observing very low yields in my dithiin synthesis. What are the likely causes?
A2: Low yields can stem from several factors. Sub-optimal reaction temperature is a common issue; ensure your reaction is running at the temperature specified in the protocol. The choice of solvent can also dramatically affect yield; for instance, in some reactions, solvents like diethyl ether or THF may not be effective.[3] Additionally, the purity of starting materials is crucial, as impurities can interfere with the reaction. Finally, incorrect stoichiometry of reagents, particularly the oxidant or catalyst, can lead to incomplete conversion and reduced yields.[4]
Q3: My reaction is producing a complex mixture of side products. How can I improve the selectivity?
A3: Side product formation is a frequent challenge. To enhance selectivity, consider the following:
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Catalyst Choice: The type and amount of catalyst can significantly influence the reaction pathway. For example, in certain cycloadditions, Lewis acids like AlCl₃ can promote specific stereoisomers.[3]
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or undesired side reactions.[4] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Temperature Control: Running the reaction at a lower temperature can sometimes suppress side reactions, albeit potentially at the cost of a longer reaction time.
Q4: Are there any known safety concerns when working with dithiin synthesis?
A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Some synthetic methods for dithiins may involve reactants that create odor or have other handling problems.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst or reagent | Use fresh, high-purity reagents and catalysts. |
| Incorrect reaction temperature | Optimize the temperature. A temperature screening can be beneficial. | |
| Inappropriate solvent | Screen different solvents. For example, acetonitrile has been shown to be effective in certain oxidative coupling reactions.[4] | |
| Presence of moisture or air (for sensitive reactions) | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products/Isomers | Non-selective reaction conditions | Adjust the catalyst-to-substrate ratio. For instance, in AlCl₃-catalyzed reactions, varying the equivalents can favor one product over another.[3] |
| Reaction temperature is too high | Lower the reaction temperature to favor the thermodynamically more stable product. | |
| Equilibrium between products | Consider if a particular isomer is favored and if reaction conditions can be shifted to favor its formation. | |
| Difficulty in Product Purification | Product is unstable on silica gel | Consider alternative purification methods such as recrystallization, distillation, or preparative HPLC. |
| Close polarity of product and impurities | Utilize a different solvent system for chromatography or explore derivatization to alter polarity before purification. | |
| Reaction Stalls Before Completion | Deactivation of the catalyst | Add a fresh portion of the catalyst. |
| Insufficient amount of a key reagent | Re-evaluate the stoichiometry and ensure all reagents are present in the correct proportions. |
Experimental Protocols
General Protocol for the Synthesis of a Substituted 1,4-Dithiin via [4+2] Benzannulation
This protocol is a general guideline for the organocatalytic [4+2] benzannulation between a 1,4-dithiane-based enal and a nitroolefin to access 2-nitrobiaryls.[6]
Materials:
-
Substituted 1,4-dithiine-2-carbaldehyde
-
Nitroolefin
-
Organocatalyst (e.g., a chiral secondary amine)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1,4-dithiine-2-carbaldehyde (1.0 eq).
-
Add the chosen solvent and cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the organocatalyst (typically 0.1-0.2 eq).
-
Add the nitroolefin (1.2-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table of Optimized Reaction Conditions for a Model Reaction: [6]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidine | CH₂Cl₂ | 25 | 12 | 85 |
| 2 | Piperidine | Toluene | 40 | 8 | 92 |
| 3 | Proline | DMSO | 25 | 24 | 75 |
Visualizations
Caption: General experimental workflow for dithiin synthesis.
Caption: Troubleshooting decision tree for dithiin synthesis.
Disclaimer: This guide provides general advice. Specific reaction conditions may vary significantly depending on the substrates and desired products. Always consult the primary literature for detailed procedures.
References
Technical Support Center: 3-Ethyl-1,2-dithi-4-ene NMR Peak Assignment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR peak assignments for 3-Ethyl-1,2-dithi-4-ene.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the expected number of signals in my 1H NMR spectrum. What could be the issue?
A1: Several factors could lead to fewer than expected signals:
-
Accidental Overlap: Signals may be overlapping, appearing as a single peak. Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6 instead of CDCl3) to induce changes in chemical shifts that may resolve the overlap.[1]
-
Low Concentration: If the sample concentration is too low, signals may be lost in the baseline noise. Ensure your sample is sufficiently concentrated.
-
Broad Peaks: Very broad peaks can be difficult to distinguish from the baseline. Peak broadening can be caused by the presence of paramagnetic impurities, poor shimming of the NMR spectrometer, or chemical exchange.[1]
Q2: The splitting patterns (multiplicities) in my spectrum are not what I predicted. Why might this be?
A2: Incorrect splitting patterns can arise from:
-
Complex Coupling: The molecule may exhibit second-order coupling effects, especially if the chemical shift difference between coupled protons is small. This can distort the expected simple first-order multiplets (e.g., triplets, quartets).
-
Long-Range Coupling: Coupling can sometimes occur over more than three bonds, especially in unsaturated systems. This can lead to more complex splitting than anticipated.
-
Overlapping Signals: As mentioned in Q1, if signals overlap, it can be impossible to accurately determine their multiplicities.[1]
Q3: The chemical shifts in my spectrum don't match the predicted values. What should I do?
A3: Discrepancies in chemical shifts can be due to:
-
Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts. Ensure you are comparing your data to predicted values in the same solvent.
-
Concentration Effects: Chemical shifts can be concentration-dependent. Spectra of more concentrated samples may show shifts due to intermolecular interactions.[1]
-
Temperature and pH: Variations in temperature and the pH of the sample (if applicable) can also affect chemical shifts.
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Incorrect Referencing: Ensure the spectrum is correctly referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Q4: I have an unexpected peak in my spectrum. How can I identify it?
A4: Unidentified peaks are common and can be from:
-
Solvent Impurities: Residual protic solvents (e.g., water, acetone from cleaning NMR tubes) are common contaminants.[1]
-
Starting Materials or Byproducts: If the compound was synthesized, the peak could correspond to unreacted starting materials or a byproduct of the reaction.
-
Degradation: The compound may be unstable under the experimental conditions, leading to the formation of degradation products.
To identify the impurity, you can:
-
Run a blank spectrum of the solvent.
-
Compare the spectrum to those of the starting materials.
-
Consider the possibility of common laboratory contaminants (e.g., grease, ethyl acetate).
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR data for this compound. These are estimated values and may vary based on experimental conditions.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H4 | 5.8 - 6.2 | Doublet | ~10 Hz |
| H5 | 5.8 - 6.2 | Doublet | ~10 Hz |
| H3 | 4.0 - 4.4 | Triplet | ~7 Hz |
| CH2 (ethyl) | 1.6 - 2.0 | Quintet (or dq) | ~7 Hz |
| CH3 (ethyl) | 0.9 - 1.2 | Triplet | ~7 Hz |
Table 2: Predicted 13C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C4 | 125 - 135 |
| C5 | 125 - 135 |
| C3 | 45 - 55 |
| CH2 (ethyl) | 25 - 35 |
| CH3 (ethyl) | 10 - 15 |
Experimental Protocol: Acquiring a Standard 1H NMR Spectrum
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean vial.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp peaks and good resolution.[1]
-
-
Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Visual Troubleshooting and Structural Relationships
The following diagrams illustrate a logical workflow for troubleshooting NMR peak assignments and the expected spin-spin coupling network within this compound.
Caption: Troubleshooting workflow for NMR peak assignment.
Caption: Spin-spin coupling in this compound.
References
Technical Support Center: Enhancing the Antifungal Activity of 1,2-Dithiins
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers in enhancing the antifungal activity of 1,2-dithiins.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of 1,2-Dithiin Analogs
-
Question: I am having trouble with the scale-up of the 1,2-dithiin ring synthesis. What are the common pitfalls?
-
Answer: Scaling up the synthesis of 3,6-disubstituted 1,2-dithiins can present challenges. One common issue is a decrease in yield. A versatile and scalable synthesis method involves the use of β-mercaptopropionitrile as a thiophile, which relies on a β-elimination and subsequent oxidation to form the 1,2-dithiin ring. This method has been successfully scaled up to the kilogram level.[1][2] Ensure that reaction conditions, such as temperature and stoichiometry, are carefully controlled during scale-up.
-
-
Question: My synthesized 1,2-dithiin derivatives are unstable. How can I improve their stability?
-
Answer: 1,2-Dithiins are known to be photosensitive and can be deeply colored.[1] To enhance stability, store the compounds in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). When handling, minimize exposure to light and heat. The stability can also be influenced by the substituents at the 3 and 6 positions of the dithiin ring.
-
-
Question: What are some key considerations for designing novel 1,2-dithiin derivatives with enhanced antifungal activity?
-
Answer: Structure-activity relationship (SAR) studies are crucial. For instance, in a series of 3,6-disubstituted 1,2-dithiins, the nature of the substituents significantly impacts antifungal activity. Electron-withdrawing groups on an aromatic ring substituent can increase activity.[1] More recently, N-substituted dithiin tetracarboximide derivatives have been designed as potential succinate dehydrogenase (SDH) inhibitors, showing potent fungicidal activity.[3]
-
Antifungal Activity Testing
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Question: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my 1,2-dithiin compounds. What could be the reason?
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Answer: Inconsistent MIC values can arise from several factors. Ensure that you are using a standardized protocol for antifungal susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Key parameters to control include the inoculum size, growth medium, incubation time, and temperature. The solubility of your compounds in the test medium is also critical; using a solvent like dimethyl sulfoxide (DMSO) at a concentration that does not affect fungal growth is a common practice.
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Question: How can I determine if my 1,2-dithiin derivatives are fungistatic or fungicidal?
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Answer: To distinguish between fungistatic and fungicidal activity, you can perform a Minimum Fungicidal Concentration (MFC) assay. After determining the MIC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate without the test compound. If no growth occurs on the agar plate, the compound is considered fungicidal at that concentration.
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Question: My 1,2-dithiin analog shows good in vitro activity but is inactive in vivo. What could be the issue?
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Answer: A discrepancy between in vitro and in vivo activity is a common challenge in drug development. Several factors could be at play, including poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion), high protein binding, or toxicity to the host. Further studies are needed to evaluate the compound's ADME-Tox profile.
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Data Presentation
Table 1: Antifungal Activity of Selected 3,6-Disubstituted 1,2-Dithiins
| Compound | Substituent | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| 17d | Dicyclopropyl ester | 6.3 | >100 | >100 |
| 20j | 5-nitro-2-pyridyl ether | 0.2 | 0.1 | 0.4 |
Data summarized from Bierer, D. E., et al. (1995).[1]
Table 2: Antifungal Activity of Dithiin Tetracarboximide Derivatives Against Phytopathogens
| Compound | Target Fungus | EC50 (µg/mL) |
| 18 | Sclerotinia sclerotiorum | 1.37 |
| 1 | Botrytis cinerea | 5.02 |
| 12 | Rhizoctonia solani | 4.26 |
| 13 | Rhizoctonia solani | 5.76 |
Data summarized from Ma, Z., et al. (2023).[3]
Table 3: Succinate Dehydrogenase (SDH) Inhibition by Dithiin Tetracarboximide Derivatives
| Compound | IC50 (µM) |
| 13 | 15.3 |
| Boscalid (Commercial Fungicide) | 14.2 |
Data summarized from Ma, Z., et al. (2023).[3]
Experimental Protocols
1. General Synthesis of 3,6-Disubstituted 1,2-Dithiins
This protocol is based on the versatile synthesis amenable to scale-up.[1][2]
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Reaction Setup: In a suitable reaction vessel, dissolve the starting material (e.g., a 1,4-dihalo-1,3-butadiene) in an appropriate solvent such as dimethylformamide (DMF).
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Addition of Thiophile: Add β-mercaptopropionitrile to the reaction mixture.
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Base Addition: Slowly add a base, such as potassium hydroxide, to facilitate the β-elimination reaction.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
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Oxidation: The resulting intermediate is then oxidized to form the 1,2-dithiin ring. This can be achieved using an oxidizing agent like iodine.
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Purification: Purify the final product using column chromatography or recrystallization.
2. Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a generalized procedure based on CLSI guidelines.
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Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in the test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.
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Preparation of Compound Dilutions: Prepare a stock solution of the 1,2-dithiin derivative in DMSO. Perform serial twofold dilutions of the compound in a 96-well microtiter plate using the test medium.
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Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
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Controls: Include a positive control (fungus in medium without compound) and a negative control (medium only).
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Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.
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Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Mandatory Visualization
Caption: Experimental workflow for synthesis and antifungal evaluation of 1,2-dithiin analogs.
Caption: Proposed mechanisms of antifungal action for 1,2-dithiin derivatives.
References
Preventing disulfide bond cleavage in 1,2-dithiins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dithiin compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted cleavage of the critical disulfide bond in the 1,2-dithiin ring system.
Frequently Asked Questions (FAQs)
Q1: What makes the disulfide bond in 1,2-dithiins susceptible to cleavage?
A1: The disulfide bond is a redox-active functional group, making it the most reactive part of the 1,2-dithiin ring.[1] It is susceptible to nucleophilic attack, particularly by thiols, and can be cleaved by various reducing agents present in experimental environments. This reactivity is intrinsic to the sulfur-sulfur bond.[1]
Q2: What is thiol-disulfide exchange and how does it affect my 1,2-dithiin compound?
A2: Thiol-disulfide exchange is a chemical reaction where a free thiol group (R-SH) attacks a disulfide bond (R'-S-S-R'').[2][3] This forms a new, mixed disulfide and releases a new thiol.[2][3] In the context of your experiments, contaminating thiols from buffers, proteins (like cysteine residues), or other reagents can attack the 1,2-dithiin ring, leading to its cleavage and linearization. This process is often a primary pathway for degradation in biological media.[3]
Q3: Can the pH of my buffer affect the stability of the 1,2-dithiin ring?
A3: Yes, pH plays a crucial role. Thiol-disulfide exchange reactions are typically favored at neutral to alkaline pH because the thiolate anion (R-S⁻), which is the active nucleophile, is more prevalent under these conditions.[3] Working at a lower pH can help reduce the rate of thiol-mediated cleavage, though the stability of your specific compound across different pH ranges should be empirically determined.[4]
Q4: How can I prevent re-oxidation of the cleaved dithiol back to the 1,2-dithiin ring if cleavage is desired?
A4: If you intentionally cleave the disulfide bond, preventing re-formation is critical for isolating the dithiol. This can be achieved by working in an anaerobic environment to exclude oxygen, which can mediate re-oxidation.[4] Additionally, lyophilizing the sample immediately after the reaction removes the solvent and can prevent the cleaved thiols from re-forming the disulfide bond.[4]
Troubleshooting Guide
This guide addresses common experimental problems related to 1,2-dithiin instability.
Problem 1: My 1,2-dithiin compound is degrading in my cell culture medium.
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Possible Cause: Cell culture media often contain amino acids like cysteine and other reducing components (e.g., glutathione) that can initiate thiol-disulfide exchange and cleave the 1,2-dithiin ring.[1]
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Solution Workflow:
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Analyze Media Components: Review the formulation of your culture medium to identify all potential reducing agents and free thiols.
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Stability Test: Perform a time-course experiment by incubating your 1,2-dithiin compound in the cell-free medium. Take samples at various time points (e.g., 0, 2, 6, 12, 24 hours) and analyze them by LC-MS to quantify the parent compound and detect any linearized dithiol products.
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Consider a Simpler Buffer: If the medium is the cause, test the stability of your compound in a simpler, thiol-free buffer (e.g., PBS) to confirm.
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Structural Modification: If instability persists and is inherent to the experimental conditions, consider synthesizing a more stable analog, for example, by adding bulky substituents near the disulfide bond to create steric hindrance.[5]
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Problem 2: I am observing unexpected cleavage during a reaction with other reagents.
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Possible Cause: Common laboratory reagents, even if not intended as reducing agents, can cause disulfide bond cleavage. For example, some grades of solvents may contain thiol impurities. Certain nucleophiles can also attack the disulfide bond.
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Solution Workflow:
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Reagent Purity Check: Ensure all reagents and solvents are of high purity and are free from thiol contaminants.
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Control Reaction: Run a control experiment with your 1,2-dithiin compound and each individual reagent under the same reaction conditions to pinpoint which component is causing the cleavage.
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Consult Reagent Compatibility: Be aware of potent reducing agents that are incompatible with disulfide bonds.
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Key Mechanisms and Prevention Strategies
Thiol-Disulfide Exchange
This is a primary mechanism of 1,2-dithiin degradation. A nucleophilic thiolate anion attacks one of the sulfur atoms of the disulfide bond in an Sₙ2-like reaction, leading to ring opening.
Caption: Mechanism of 1,2-dithiin cleavage via thiol-disulfide exchange.
Prevention Strategy 1: Steric Hindrance
Introducing bulky substituents on the carbon atoms adjacent to the sulfur atoms (positions 3 and 6) can physically block nucleophiles from attacking the disulfide bond. This is a powerful strategy for designing more robust 1,2-dithiin derivatives.[5][6]
| Substituent Type | Relative Steric Bulk | Expected Stability Against Cleavage | Rationale |
| Hydrogen | Minimal | Low | No steric protection of the disulfide bond. |
| Methyl | Moderate | Moderate | Provides some steric shielding. |
| tert-Butyl | High | High | Large size effectively blocks access to the S-S bond. |
| Phenyl | High | High | Large, rigid group provides significant steric protection. |
Prevention Strategy 2: Control of the Chemical Environment
Careful control of the experimental conditions is crucial for preventing unwanted disulfide cleavage.
| Parameter | Recommendation | Rationale |
| Reducing Agents | Avoid common reducing agents like DTT, TCEP, and β-mercaptoethanol in buffers and reaction mixtures.[4] | These reagents are specifically designed to cleave disulfide bonds.[4] |
| pH | Maintain a slightly acidic pH (if compatible with your experiment) to decrease the concentration of nucleophilic thiolates.[4] | Thiol-disulfide exchange is less efficient at lower pH.[3] |
| Oxygen | Work in an inert atmosphere (e.g., under nitrogen or argon) if you are handling the cleaved dithiol form to prevent re-oxidation. | Oxygen can promote the reformation of the disulfide bond from free thiols.[4] |
| Storage | Store 1,2-dithiin compounds in a dry, inert environment, protected from light. | Light sensitivity, especially for riboflavin, can accelerate degradation.[7] Some 1,2-dithiins are also sensitive to moisture. |
Experimental Protocols
Protocol 1: General Handling and Storage of 1,2-Dithiins
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Weighing and Aliquoting: Whenever possible, handle solid 1,2-dithiin compounds in an inert atmosphere (e.g., a glove box) to minimize exposure to oxygen and moisture.
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Solvent Selection: Dissolve the compound in a high-purity, degassed, anhydrous solvent. Common choices include DMSO, DMF, or acetonitrile. Avoid solvents with potential thiol impurities.
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Stock Solutions: Prepare concentrated stock solutions and store them at -20°C or -80°C under an inert atmosphere (e.g., argon).
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Working Solutions: When preparing working solutions, use thiol-free buffers. If possible, degas the buffer immediately before use to remove dissolved oxygen.
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Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as some cyclic disulfides can be light-sensitive.
Protocol 2: Monitoring 1,2-Dithiin Stability with LC-MS
This protocol provides a workflow for assessing the stability of a 1,2-dithiin compound under specific experimental conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-disulfide exchange in human growth hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Ethyl-1,2-dithi-4-ene and Conventional Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel antifungal agents to combat the rise of resistant fungal pathogens, heterocyclic compounds containing sulfur have garnered significant interest. One such class of molecules is the 1,2-dithiins. This guide provides a comparative overview of the potential antifungal activity of 3-Ethyl-1,2-dithi-4-ene, a member of the 1,2-dithiin family, against established antifungal drugs.
Due to a lack of specific experimental data for this compound, this comparison utilizes published data for a series of 3,6-disubstituted 1,2-dithiins as a surrogate to represent the potential efficacy of this class of compounds.[1][2] The primary comparator antifungal agents include representatives from the polyene, azole, echinocandin, and pyrimidine analog classes. The data presented herein is intended to provide a baseline for researchers interested in the further exploration of 1,2-dithiins as a potential new class of antifungal therapeutics.
In Vitro Antifungal Activity: A Comparative Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 3,6-disubstituted 1,2-dithiins and commonly used antifungal agents against three clinically significant fungal pathogens: Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[3]
Table 1: Comparative In Vitro Activity Against Candida albicans
| Antifungal Agent Class | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 1,2-Dithiins | 3,6-disubstituted 1,2-dithiins | 1 - >128[1] | - | - |
| Polyenes | Amphotericin B | 0.06 - 1.0 | 0.25[4] | 0.5[4] |
| Azoles | Fluconazole | 0.125 - >64 | - | - |
| Echinocandins | Caspofungin | 0.015 - 1.0 | 0.25 | 0.5[5] |
Table 2: Comparative In Vitro Activity Against Cryptococcus neoformans
| Antifungal Agent Class | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 1,2-Dithiins | 3,6-disubstituted 1,2-dithiins | 0.5 - 128[1] | - | - |
| Polyenes | Amphotericin B | 0.25 - 1.0[6] | - | - |
| Azoles | Fluconazole | 0.05 - 4.0[6] | - | - |
| Pyrimidine Analogs | Flucytosine | 0.5 - ≥32[7] | 4[3] | 8[3] |
Table 3: Comparative In Vitro Activity Against Aspergillus fumigatus
| Antifungal Agent Class | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 1,2-Dithiins | 3,6-disubstituted 1,2-dithiins | 0.5 - >128[1] | - | - |
| Azoles | Voriconazole | ≤0.03 - >16[8] | - | - |
| Echinocandins | Caspofungin | - | - | - |
Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide is typically determined using standardized methods to ensure reproducibility and comparability across different studies. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for broth dilution antifungal susceptibility testing of both yeasts and filamentous fungi.[9][10]
CLSI M27-A3: Broth Microdilution for Yeasts (Candida spp. and Cryptococcus neoformans)
This method is designed to determine the MIC of antifungal agents against yeasts that cause invasive infections.[11]
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Inoculum Preparation : Yeast isolates are grown on Sabouraud dextrose agar plates for 24-48 hours. A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[12]
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Antifungal Agent Preparation : The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microdilution plate.
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Inoculation and Incubation : Each well of the microdilution plate is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 48-72 hours.[7]
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MIC Determination : The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth in the control well (containing no antifungal agent).
CLSI M38-A2: Broth Microdilution for Filamentous Fungi (Aspergillus fumigatus)
This protocol is adapted for the testing of molds, which have different growth characteristics than yeasts.[10]
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Inoculum Preparation : Fungal colonies are grown on potato dextrose agar until sporulation is evident. Conidia are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific optical density, and then diluted in RPMI 1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[13]
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Antifungal Agent Preparation : Similar to the yeast protocol, the antifungal agents are serially diluted in a 96-well microdilution plate.
-
Inoculation and Incubation : The wells are inoculated with the conidial suspension and the plates are incubated at 35°C for 48-72 hours.[13]
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MIC Determination : For azoles and polyenes, the MIC is the lowest concentration that shows no visible growth. For echinocandins, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the profuse hyphal growth in the control well.
Mechanisms of Action of Comparator Antifungal Agents
Understanding the mechanism of action of different antifungal classes is crucial for drug development and for devising effective treatment strategies.
Polyenes (e.g., Amphotericin B)
Polyenes are broad-spectrum antifungal agents that target the fungal cell membrane.[14] Their primary mechanism involves binding to ergosterol, a key sterol component of the fungal cell membrane.[15] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular contents, which ultimately results in fungal cell death.[16][17]
Azoles (e.g., Fluconazole, Voriconazole)
Azoles constitute a major class of antifungal drugs that inhibit the synthesis of ergosterol.[14] They specifically target and inhibit the enzyme lanosterol 14-alpha-demethylase, a fungal cytochrome P450 enzyme.[18][19] This enzyme is crucial for the conversion of lanosterol to ergosterol.[20] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane, which disrupts membrane structure and function, thereby inhibiting fungal growth.[18]
Echinocandins (e.g., Caspofungin)
Echinocandins represent a newer class of antifungal agents that target the fungal cell wall, a structure absent in human cells.[21] They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[22][23] Disruption of glucan synthesis weakens the cell wall, leading to osmotic instability and fungal cell lysis.[24]
Conclusion
The comparative data, using 3,6-disubstituted 1,2-dithiins as a proxy, suggests that the 1,2-dithiin scaffold possesses antifungal activity against a range of clinically important fungi.[1] However, the reported MIC values for the 1,2-dithiin series are generally higher than those of established antifungal agents like Amphotericin B and Caspofungin against Candida albicans and Cryptococcus neoformans.
Further research is imperative to fully elucidate the antifungal potential of this compound specifically. Future studies should focus on:
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Synthesis and In Vitro Testing : The synthesis of this compound and subsequent in vitro susceptibility testing against a broad panel of fungal pathogens using standardized CLSI methods is essential.
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Mechanism of Action Studies : Investigating the precise molecular target and mechanism of action of 1,2-dithiins will be crucial for understanding their antifungal properties and potential for further development.
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Structure-Activity Relationship (SAR) Studies : A systematic exploration of the SAR of the 1,2-dithiin ring system could lead to the identification of more potent derivatives with improved antifungal activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2-dithiins: synthesis, molecular modeling studies, and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 4. jidc.org [jidc.org]
- 5. Sensitivity of Candida albicans isolates to caspofungin – comparison of microdilution method and E-test procedure [termedia.pl]
- 6. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 15. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 17. youtube.com [youtube.com]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. studysmarter.co.uk [studysmarter.co.uk]
- 23. Echinocandin - Wikipedia [en.wikipedia.org]
- 24. youtube.com [youtube.com]
Validating the Biological Activity of Synthetic Dithiins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic dithiins with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are outlined, and signaling pathways are visualized to elucidate potential mechanisms of action.
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data on the antimicrobial and anticancer activities of representative synthetic dithiins compared to standard therapeutic agents. It is important to note that direct comparisons of absolute values between different studies should be interpreted with caution due to potential variations in experimental conditions.
Antimicrobial Activity: Dithiins vs. Standard Antibiotics
Dithiin derivatives have demonstrated notable antibacterial and antifungal properties. The following table compares the in vitro efficacy of selected synthetic dithiins with conventional antimicrobial agents. Activity is presented as the zone of inhibition for antibacterial screening and the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) for antifungal and succinate dehydrogenase (SDH) inhibition assays.
| Compound/Drug | Target Organism/Enzyme | Activity (Zone of Inhibition in mm) | Activity (EC₅₀/IC₅₀ in µg/mL or µM) | Reference |
| Dithiin Diisoimide (2d) | Acinetobacter | 20 | - | [1] |
| Gentamicin (Standard) | Acinetobacter | Comparable to 2d | - | [1] |
| Dithiin Tetracarboximide (18) | Sclerotinia sclerotiorum | - | 1.37 | [2] |
| Dithiin Tetracarboximide (1) | Botrytis cinerea | - | 5.02 | [2] |
| Dithiin Tetracarboximide (12) | Rhizoctonia solani | - | 4.26 | [2] |
| Dithiin Tetracarboximide (13) | Rhizoctonia solani | - | 5.76 | [2] |
| Boscalid (Standard SDHI Fungicide) | Sclerotinia sclerotiorum | - | Comparable to 18 | [2] |
| Dithiin Tetracarboximide (13) | Succinate Dehydrogenase (SDH) | - | 15.3 µM (IC₅₀) | [2] |
| Boscalid (Standard) | Succinate Dehydrogenase (SDH) | - | 14.2 µM (IC₅₀) | [2] |
Anticancer Activity: Dithiins vs. Standard Chemotherapeutics
Synthetic dithiins have also been investigated for their potential as anticancer agents. The table below presents the half-maximal inhibitory concentration (IC₅₀) of a dithiin derivative against a human melanoma cell line, compared to a standard chemotherapeutic drug.
| Compound/Drug | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 3,4-Dihydropyridine-2(1H)-thione (S22) | Melanoma A375 | 1.71 ± 0.58 | [3][4] |
| Doxorubicin (Standard) | Various | Generally in the low micromolar to nanomolar range | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial compounds.[1][3][6]
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Preparation of Bacterial Inoculum: Isolated colonies of the test bacteria are suspended in sterile saline to a turbidity matching the 0.5 McFarland standard, which corresponds to approximately 1-2×10⁸ CFU/mL.[1]
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Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and excess fluid is removed. The swab is then streaked evenly across the surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.[3][6]
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Disk Application: Paper disks impregnated with a known concentration of the synthetic dithiin or standard antibiotic are placed on the agar surface.[1]
-
Incubation: The plates are incubated at a specified temperature (typically 35-37°C) for 16-24 hours.[3]
-
Measurement and Interpretation: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.[1]
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[7][8]
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Inoculum Preparation: Fungal spores or yeast cells are suspended in a sterile medium, and the concentration is adjusted to a standardized level (e.g., 0.4 × 10⁴ to 5 × 10⁴ conidia/mL for filamentous fungi).[7]
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
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Inoculation: Each well is inoculated with the standardized fungal suspension.
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Incubation: The plate is incubated under appropriate conditions for the specific fungus being tested.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or 100% inhibition, depending on the drug and fungus) compared to a drug-free control.[8]
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4][9][10]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[11]
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Compound Treatment: The cells are treated with various concentrations of the synthetic dithiin or standard anticancer drug for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL), and the plates are incubated for a few hours (e.g., 3-4 hours).[4][10]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[4][10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[4] The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathways and Mechanisms of Action
The biological activity of synthetic dithiins is attributed to their interaction with various cellular targets and modulation of key signaling pathways. The following diagrams illustrate some of the proposed mechanisms.
Proposed Mechanism: Inhibition of Succinate Dehydrogenase (SDH)
Several dithiin derivatives have been identified as potential inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[2][12] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. nicd.ac.za [nicd.ac.za]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 3-Ethyl-1,2-dithi-4-ene and Other Sulfur-Containing Heterocycles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-Ethyl-1,2-dithi-4-ene, a representative of the 1,2-dithiin class of sulfur-containing heterocycles, with other key sulfur-containing heterocyclic scaffolds such as thiophenes, thiazoles, and thiadiazoles. The comparison is based on available experimental data, focusing primarily on antimicrobial activity, a well-documented therapeutic area for these compounds.
Executive Summary
Sulfur-containing heterocycles are a cornerstone in medicinal chemistry, with numerous approved drugs incorporating these moieties.[1] The unique physicochemical properties conferred by the sulfur atom, including its ability to engage in various interactions and its presence in different oxidation states, contribute to the diverse pharmacological activities of these compounds. This guide delves into the comparative performance of 1,2-dithiins, exemplified by this compound, against other prominent sulfur-containing heterocycles. While direct comparative studies are limited, this document synthesizes available data to provide a valuable resource for researchers in drug discovery and development.
Introduction to this compound and its Class
This compound belongs to the 1,2-dithiin class of compounds, which are six-membered heterocycles containing a disulfide bond. The nomenclature "this compound" suggests an ethyl group at the 3-position of a 1,2-dithiacyclohex-4-ene ring. While specific data for this exact molecule is scarce, extensive research on substituted 1,2-dithiins provides a strong basis for understanding its potential properties and performance. Natural and synthetic 1,2-dithiins have demonstrated a range of biological activities, most notably antifungal properties.
Performance Comparison: Antifungal Activity
A significant area of investigation for 1,2-dithiins has been their efficacy against fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values of various 3,6-disubstituted 1,2-dithiins against a panel of pathogenic fungi. For a robust comparison, MIC data for representative thiophene, thiazole, and thiadiazole derivatives are also presented. It is important to note that these data are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: Antifungal Activity of 1,2-Dithiin Derivatives
| Compound (3,6-disubstituted 1,2-dithiin) | R Group | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| 1 | H | >100 | >100 | >100 |
| 2 | CH₂OH | 12.5 | 6.25 | 25 |
| 3 | CH(OH)CH₃ | 6.25 | 3.13 | 12.5 |
| 4 | C(O)CH₃ | 25 | 12.5 | 50 |
| 5 | CH₂NH₂ | >100 | >100 | >100 |
Data synthesized from Bierer, D. E., et al. (1995). Novel 1,2-dithiins: synthesis, molecular modeling studies, and antifungal activity. Journal of medicinal chemistry, 38(14), 2628-2648.
Table 2: Comparative Antifungal Activity of Other Sulfur-Containing Heterocycles
| Heterocycle Class | Representative Compound | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference |
| Thiophene | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate | 100-200 | Not Reported | [2] |
| Thiazole | 2-phenyl-4-(4-hydroxyphenyl)-1,3-thiazole | 150-200 | 125-150 | [3] |
| Thiadiazole | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 64 | Not Reported | [4] |
Analysis of Antifungal Performance:
The data suggests that substituted 1,2-dithiins can exhibit potent antifungal activity, with MIC values in the low microgram per milliliter range against clinically relevant fungal pathogens like Candida albicans and Cryptococcus neoformans. The nature of the substituent at the 3 and 6 positions of the 1,2-dithiin ring significantly influences the antifungal potency. For instance, the presence of a hydroxymethyl or a hydroxyethyl group appears to be beneficial for activity.
In comparison, the presented data for representative thiophene, thiazole, and thiadiazole derivatives show a broader range of antifungal activity, with some compounds exhibiting moderate to weak potency. It is crucial to reiterate that variations in experimental protocols and the specific derivatives tested can significantly impact the observed MIC values. However, the potent activity of certain 1,2-dithiin derivatives highlights their potential as a promising scaffold for the development of novel antifungal agents.
Experimental Protocols
To ensure transparency and facilitate the replication of findings, detailed experimental methodologies are crucial. The following sections provide a summary of the protocols used in the cited studies for the synthesis of 1,2-dithiins and the evaluation of their antifungal activity.
Synthesis of 3,6-Disubstituted 1,2-Dithiins
The synthesis of the 1,2-dithiin ring is a key step in accessing these compounds. A common method involves the construction of a 1,4-difunctionalized four-carbon backbone, followed by the introduction of the disulfide bridge.
General Synthetic Scheme:
References
- 1. Sulfur (SⅥ)-containing heterocyclic hybrids as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and its SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Dithiin Synthesis: Methods, Performance, and Applications
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dithiins, six-membered heterocyclic compounds containing two sulfur atoms, is of significant interest in medicinal chemistry and materials science. These scaffolds are integral to the development of novel therapeutic agents and advanced organic electronics. This guide provides a comparative analysis of key synthetic methods for 1,4-dithiins, offering insights into their efficiency and applicability.
Comparative Analysis of 1,4-Dithiin Synthesis Methods
The selection of a synthetic route to 1,4-dithiins is often dictated by the desired substitution pattern, scalability, and tolerance of functional groups. Below is a summary of quantitative data for three prominent methods, providing a direct comparison of their performance under specified conditions.
| Method | Reactants | Reagents & Conditions | Reaction Time | Yield | Reference |
| Transition-Metal-Free Cyclization | 1-Phenyl-2-(p-tolyl)acetylene and Elemental Sulfur | K2CO3, N,N-Dimethylformamide (DMF), 100 °C | 12 h | 92% | [1] |
| Lawesson's Reagent-Mediated Cyclization | 1,4-Diketone (e.g., 1,4-diphenylbutane-1,4-dione) | Lawesson's Reagent, Toluene, Reflux | 1 - 4 h | ~80-95% | [2] |
| Diels-Alder Reaction | α,β-Unsaturated Thione (generated in situ) and a Dienophile (e.g., N-phenylmaleimide) | AlCl3, Dichloromethane (DCM), Room Temperature | 4 days | Moderate to High | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.
Transition-Metal-Free Synthesis from Alkynes and Elemental Sulfur
This method provides a straightforward and high-yielding route to substituted 1,4-dithiins, avoiding the use of transition metal catalysts.[1]
Procedure:
-
To a solution of the alkyne (0.3 mmol) in N,N-Dimethylformamide (DMF) (3.0 mL) in a sealed tube, add elemental sulfur (1.5 mmol) and potassium carbonate (K2CO3) (0.6 mmol).
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 1,4-dithiin.
Lawesson's Reagent-Mediated Synthesis from 1,4-Diketones
The use of Lawesson's reagent is a classic and efficient method for the synthesis of 1,4-dithiins from 1,4-dicarbonyl compounds.[2]
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve the 1,4-diketone (1 equivalent) in dry toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times typically range from 1 to 4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding 1,4-dithiin.
Diels-Alder Approach via α,β-Unsaturated Thiones
This cycloaddition strategy allows for the construction of the 1,4-dithiin ring system with high stereoselectivity, although reaction times can be longer.[3]
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the α,β-unsaturated carbonyl compound (1 equivalent) and the dienophile (e.g., N-phenylmaleimide, 1 equivalent) in dry dichloromethane (DCM).
-
Cool the mixture in an ice bath and add a Lewis acid catalyst (e.g., AlCl3, 1 equivalent) portion-wise.
-
Allow the reaction to stir at room temperature for the specified time (e.g., 4 days), monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography to obtain the dithiin adduct.
Visualizing Workflows in Dithiin Applications
The utility of dithiin derivatives is evident in their application in drug discovery and materials science. The following diagrams, generated using Graphviz, illustrate typical experimental workflows.
Caption: Workflow for the discovery of novel antifungal agents based on dithiin scaffolds.[4][5]
Caption: A typical workflow for the fabrication and testing of an Organic Field-Effect Transistor (OFET) using a dithiin-based semiconductor.[6][7]
References
- 1. Synthesis of 1,4-dithiins and 1,4-diselenins from alkynes and elemental sulfur/selenium under transition metal-free conditions with high regioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
Spectroscopic Cross-Reference of Dithiin Isomers: A Comparative Guide
A detailed analysis of the spectroscopic signatures of 1,2-dithiin and 1,4-dithiin is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative summary of their mass spectrometry, infrared, and nuclear magnetic resonance data, alongside the experimental protocols utilized for these analyses.
The structural differences between the 1,2- and 1,4-dithiin isomers give rise to distinct spectroscopic properties. Understanding these differences is crucial for the accurate identification and characterization of these sulfur-containing heterocycles in various chemical and biological systems. This guide aims to provide a clear and concise cross-reference of their key spectral features.
Mass Spectrometry
Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of the dithiin isomers.
| Spectroscopic Data | 1,2-Dithiin | 1,4-Dithiin |
| Molecular Ion (M+) | m/z 116 | m/z 116 |
| Key Fragmentation Peaks | m/z 84, 52 | m/z 88, 60 |
| Fragmentation Pathway | Retro-Diels-Alder reaction | Loss of C₂H₂S |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for analyzing volatile compounds like dithiins is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer.
In the mass spectrometer, molecules are typically ionized by electron impact (EI). High-energy electrons bombard the molecules, leading to the formation of a molecular ion and various fragment ions. These ions are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion. For 1,2-dithiin, a prominent fragmentation pathway is a retro-Diels-Alder reaction, leading to characteristic fragments. In contrast, 1,4-dithiin often exhibits fragmentation involving the loss of a thioformyl radical (HCS•) or ethylene sulfide (C₂H₄S).
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, offering insights into the functional groups present.
| Spectroscopic Data | 1,2-Dithiin | 1,4-Dithiin |
| C=C Stretch (νC=C) | ~1600 cm⁻¹ | ~1580 cm⁻¹ |
| C-S Stretch (νC-S) | ~690 cm⁻¹ | ~830 cm⁻¹ |
| S-S Stretch (νS-S) | ~540 cm⁻¹ | Not Applicable |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra can be obtained for solid, liquid, or gas samples. For solid samples, a common technique is the KBr pellet method. A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. This pellet is then placed in the path of an infrared beam. The instrument measures the frequencies at which the sample absorbs the infrared radiation, corresponding to the vibrational energies of its bonds. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr) for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C.
¹H NMR Spectroscopy
| Spectroscopic Data | 1,2-Dithiin | 1,4-Dithiin |
| Chemical Shift (δ) | ~6.1 ppm | ~6.3 ppm |
| Multiplicity | Singlet | Singlet |
¹³C NMR Spectroscopy
| Spectroscopic Data | 1,2-Dithiin | 1,4-Dithiin |
| Chemical Shift (δ) | ~125 ppm | ~120 ppm |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
To obtain ¹H or ¹³C NMR spectra, the sample is typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid signals from the solvent's protons. The solution is placed in a thin glass tube and inserted into the NMR spectrometer's powerful magnetic field. The instrument applies radiofrequency pulses that excite the nuclei, and the resulting signals are detected as the nuclei relax. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the nucleus. The multiplicity (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring nuclei and provides information about the connectivity of atoms. For both 1,2- and 1,4-dithiin, the chemical equivalence of the vinyl protons and carbons results in simple singlet peaks in their respective spectra.
Workflow for Spectroscopic Cross-Referencing
The following diagram illustrates a logical workflow for the cross-referencing and identification of dithiin isomers using the spectroscopic data presented.
A Researcher's Guide to Validating Molecular Models of 1,2-Dithiin Compounds
For researchers, scientists, and drug development professionals, the accurate molecular modeling of 1,2-dithiin compounds is crucial for understanding their structure-activity relationships and designing novel therapeutics. This guide provides a comprehensive comparison of computational methods used to model these unique sulfur-containing heterocycles, supported by experimental data and detailed protocols for validation.
The validation of in silico models against real-world experimental data is a cornerstone of computational chemistry. This guide outlines the primary computational and experimental techniques employed to verify the geometric and electronic properties of 1,2-dithiin derivatives.
Logical Workflow for Model Validation
The process of validating a molecular model of a 1,2-dithiin compound typically follows a structured workflow. This involves an iterative comparison of computationally derived data with experimental results until a satisfactory level of agreement is achieved.
Caption: Workflow for the validation of 1,2-dithiin molecular models.
Comparison of Computational Methods for Geometrical Parameters
The geometry of the 1,2-dithiin ring, particularly its non-planar half-chair conformation, is a critical feature to model accurately. Various computational methods are employed for geometry optimization, with their accuracy assessed by comparison to experimental data, primarily from microwave spectroscopy and X-ray crystallography.
| Parameter | Experimental (Microwave Spectroscopy) | RHF/6-31G* | DFT (B3LYP/6-31+G(d,p)) | MP2(FC)/6-31G(2df,p) |
| Bond Lengths (Å) | ||||
| C=C | 1.353 | 1.324 | 1.348 | 1.351 |
| C-C | 1.451 | 1.470 | 1.460 | 1.448 |
| C-S | 1.759 | 1.774 | 1.782 | 1.761 |
| S-S | 2.051 | 2.064 | 2.110 | 2.057 |
| Dihedral Angles (degrees) | ||||
| θ(CSSC) | 53.9 | 49.6 | 49.5 | 55.1 |
| θ(CCCC) | 29.0 | 26.1 | 26.2 | 29.0 |
Data sourced from Fabian, J., Mann, M., & Petiau, M. (2000). The Origin of the Color of 1,2-Dithiins - Interpretation by Kohn-Sham Orbitals.[1]
Analysis:
-
Restricted Hartree-Fock (RHF) methods provide a reasonable first approximation of the geometry but tend to underestimate bond lengths.
-
Density Functional Theory (DFT) , specifically with the B3LYP functional, offers a good balance of computational cost and accuracy. However, it is known to sometimes overestimate C-S and S-S bond lengths in sulfur-containing compounds.[1]
-
Møller-Plesset perturbation theory (MP2) provides calculated geometries that are in excellent agreement with experimental data for 1,2-dithiin.[1][2]
Comparison of Computational Methods for Spectroscopic Properties
The characteristic wine-red color of many 1,2-dithiin compounds is due to electronic transitions in the visible region of the electromagnetic spectrum.[1] Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra.
| Compound | Experimental λmax (nm) | TD-DFT (B3LYP/6-31+G(d)) λmax (nm) |
| 1,2-Dithiin | ~460 | 467 |
Data sourced from Fabian, J., Mann, M., & Petiau, M. (2000).[1]
Analysis:
-
TD-DFT calculations can predict the absorption maximum of 1,2-dithiins with good accuracy, correctly identifying the HOMO-LUMO transition as the primary contributor to the color.[1]
-
Other ab initio methods like TD-RHF and SCI have been shown to significantly underestimate the absorption wavelength.[1]
Experimental Protocols for Model Validation
X-ray Crystallography
This technique provides the most definitive experimental data on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and dihedral angles.
Methodology:
-
Crystal Growth: Single crystals of the 1,2-dithiin compound suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution.
-
Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[3]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For 1,2-dithiin compounds, ¹H and ¹³C NMR are routinely used to confirm the carbon skeleton and the substitution pattern.
Methodology:
-
Sample Preparation: A small amount of the purified 1,2-dithiin compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and one-dimensional (¹H, ¹³C) and often two-dimensional (e.g., COSY, HSQC, HMBC) spectra are acquired.[5][6][7]
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra are analyzed to determine the molecular structure. This experimental data can be compared with chemical shifts predicted from quantum chemical calculations.[8]
UV-Visible Spectroscopy
This technique measures the absorption of light in the ultraviolet and visible regions of the spectrum, providing information about the electronic transitions within a molecule.
Methodology:
-
Solution Preparation: A stock solution of the 1,2-dithiin compound is prepared in a suitable solvent (e.g., chloroform, dichloromethane) and then serially diluted to a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).[9][10]
-
Blank Measurement: A cuvette is filled with the pure solvent to record a baseline spectrum.
-
Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorption spectrum is recorded. The wavelength of maximum absorbance (λmax) is determined.[10]
Computational Methodologies
Geometry Optimization
The goal of geometry optimization is to find the minimum energy conformation of a molecule.
Protocol for DFT Calculations:
-
Input Structure Generation: A 3D structure of the 1,2-dithiin derivative is generated, for example, from a SMILES string using software like RDKit.[11]
-
Calculation Setup: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). Key parameters to define include:
-
Method: A DFT functional (e.g., B3LYP).
-
Basis Set: A suitable basis set (e.g., 6-31G* or larger).
-
Solvation Model (Optional): A continuum solvation model (e.g., PCM) can be included to simulate a solvent environment.
-
-
Execution and Analysis: The calculation is run, and the output file is analyzed to confirm that a true energy minimum has been reached (i.e., no imaginary frequencies). The optimized coordinates provide the predicted bond lengths, bond angles, and dihedral angles.
Spectroscopic Property Calculation
Protocol for TD-DFT Calculations:
-
Optimized Geometry: The optimized geometry from the previous step is used as the input for the TD-DFT calculation.
-
Calculation Setup: In the quantum chemistry software, a TD-DFT calculation is specified. The number of excited states to be calculated is defined. The same functional, basis set, and solvation model from the geometry optimization are typically used.
-
Execution and Analysis: The output provides the calculated excitation energies and oscillator strengths for the electronic transitions. These are used to generate a theoretical UV-Vis spectrum, which can be compared to the experimental spectrum.[12]
Conclusion
The validation of molecular models for 1,2-dithiin compounds is a multi-faceted process that relies on the synergy between computational and experimental techniques. For accurate geometric predictions, MP2 and DFT methods generally provide reliable results, with the caveat that DFT may slightly overestimate some bond lengths involving sulfur. For spectroscopic properties, TD-DFT has proven to be a valuable tool for predicting the characteristic color of these compounds. By carefully comparing the results of these computational methods with experimental data from X-ray crystallography, NMR, and UV-Vis spectroscopy, researchers can develop highly accurate and predictive molecular models of 1,2-dithiin derivatives, accelerating their application in drug discovery and materials science.
References
- 1. chm.tu-dresden.de [chm.tu-dresden.de]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Isolation, Identification, Spectral Studies and X-ray Crystal Structures of Two Compounds from Bixa orellana, DFT Calculations and DNA Binding Studies [mdpi.com]
- 5. anuchem.weebly.com [anuchem.weebly.com]
- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. science.valenciacollege.edu [science.valenciacollege.edu]
- 11. youtube.com [youtube.com]
- 12. research-portal.uu.nl [research-portal.uu.nl]
A Comparative Guide to the Efficacy of Dithiolethiones and N-Acetylcysteine
Introduction
Initial searches for peer-reviewed literature on the specific compound "3-Ethyl-1,2-dithi-4-ene" did not yield any published studies, suggesting that this may be a novel, not yet researched compound, or an alternative nomenclature. However, this chemical name strongly suggests a relation to the class of dithiolethiones , a group of sulfur-containing heterocyclic compounds extensively studied for their therapeutic potential. This guide, therefore, provides a comparative overview of the efficacy of a prominent and potent dithiolethione, 3H-1,2-dithiole-3-thione (D3T) , and a widely used antioxidant and mucolytic agent, N-acetylcysteine (NAC) .
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms of action, efficacy in various models, and detailed experimental protocols to facilitate further research and development.
Compound Profiles
3H-1,2-dithiole-3-thione (D3T) belongs to the dithiolethione class of organosulfur compounds.[1][2] These compounds are recognized for their potent antioxidant, anti-inflammatory, and chemopreventive activities.[3][4] D3T is the parent compound of this class and is considered one of the most potent inducers of cellular defense mechanisms against oxidative and inflammatory stress.[2][4] Dithiolethiones are naturally found in cruciferous vegetables like broccoli and cabbage.[4][5]
N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and has been an FDA-approved drug for decades.[6] It is widely used to treat acetaminophen poisoning and as a mucolytic agent to manage conditions with excessive mucus production, such as chronic obstructive pulmonary disease (COPD).[6][7] NAC's therapeutic effects are primarily attributed to its antioxidant properties, as it serves as a precursor to glutathione (GSH), a major intracellular antioxidant.[6][8]
Mechanism of Action
The primary mechanisms through which D3T and NAC exert their effects differ significantly, providing distinct avenues for therapeutic intervention.
3H-1,2-dithiole-3-thione (D3T): Nrf2-Keap1 Pathway Activation
D3T is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a central regulator of the cellular antioxidant response.[1][9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). D3T is thought to react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[9][10] Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This leads to the transcription of a wide array of cytoprotective proteins, including Phase II detoxification enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as antioxidant enzymes.[3][11]
N-acetylcysteine (NAC): Glutathione Precursor
NAC's primary mechanism of action is to replenish intracellular levels of glutathione (GSH).[8] GSH is a critical antioxidant that neutralizes reactive oxygen species (ROS) and is involved in detoxification processes. NAC is readily deacetylated in the cell to form L-cysteine, which is the rate-limiting amino acid in the synthesis of GSH. By providing a source of cysteine, NAC enhances the cell's capacity to produce GSH, thereby bolstering its antioxidant defenses.[6][12]
Efficacy Comparison
The differing mechanisms of D3T and NAC translate to varying degrees of efficacy across different therapeutic areas.
Table 1: Comparative Efficacy in Chemoprevention
| Feature | 3H-1,2-dithiole-3-thione (D3T) | N-acetylcysteine (NAC) |
| Primary Mechanism | Potent induction of Phase II detoxification enzymes via Nrf2 activation.[1][11][13] | General antioxidant activity through GSH replenishment.[6] |
| Preclinical Evidence | Strong evidence for inhibiting carcinogenesis in various organs (liver, bladder, colon, etc.) in animal models.[1] | Some evidence for a role in preventing cancer, but less potent than dithiolethiones.[6] |
| Clinical Trials | Limited clinical trials for D3T itself, though the related compound oltipraz showed mixed results with some side effects at high doses.[1] | Used in some clinical settings, but more as an adjuvant therapy. |
| Potency | Considered a very potent chemopreventive agent.[2][4] | Moderate potency as a chemopreventive agent. |
Table 2: Comparative Efficacy in Anti-inflammatory and Antioxidant Activity
| Feature | 3H-1,2-dithiole-3-thione (D3T) | N-acetylcysteine (NAC) |
| Anti-inflammatory Action | Suppresses NF-κB signaling, a key regulator of inflammation.[2][3] Inhibits pathogenic Th1 and Th17 differentiation.[5][14] | Reduces inflammation by scavenging ROS.[7][12] |
| Antioxidant Action | Induces a broad spectrum of antioxidant enzymes.[2][15] Reacts with thiols to generate superoxide, which may act as a signaling molecule for Nrf2 activation.[9][10] | Directly scavenges free radicals and replenishes GSH.[6][12] |
| Disease Models | Effective in models of sepsis, experimental autoimmune encephalomyelitis (EAE), and diabetic cataracts.[2][5][15] | Effective in conditions associated with oxidative stress, such as COPD and certain neurodegenerative disorders.[7][8] |
| Clinical Use | Investigational. | Widely used for COPD exacerbations and acetaminophen overdose.[6][7] |
Experimental Protocols
To assess the efficacy of compounds like D3T and NAC, several key experiments are typically performed.
1. Nrf2 Activation Assay
-
Objective: To determine if a compound can activate the Nrf2 signaling pathway.
-
Methodology:
-
Cell Culture: Use a cell line, such as human hepatoma (HepG2) cells, that expresses the Nrf2-Keap1 system.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., D3T) for a specified time (e.g., 6-24 hours).
-
Nuclear Extraction: Isolate the nuclear and cytoplasmic fractions of the cells.
-
Western Blotting: Perform Western blot analysis on the nuclear extracts using an antibody specific for Nrf2 to quantify its levels. An increase in nuclear Nrf2 indicates activation.
-
Reporter Gene Assay: Alternatively, use a cell line stably transfected with a reporter construct containing the Antioxidant Response Element (ARE) sequence upstream of a reporter gene (e.g., luciferase). Measure the reporter gene activity after treatment.
-
2. Glutathione (GSH) Assay
-
Objective: To measure the intracellular levels of glutathione.
-
Methodology:
-
Cell Culture and Treatment: Treat cells with the test compound (e.g., NAC).
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
GSH Detection: Use a commercial GSH assay kit. A common method involves the use of a reagent such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Quantification: Compare the absorbance of the treated samples to a standard curve of known GSH concentrations to determine the intracellular GSH levels.
-
3. Anti-inflammatory Activity Assay (NF-κB)
-
Objective: To assess the inhibitory effect of a compound on the NF-κB signaling pathway.
-
Methodology:
-
Cell Culture and Stimulation: Use a cell line such as macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
Nuclear Extraction: Isolate nuclear extracts.
-
Western Blotting: Perform Western blot for the p65 subunit of NF-κB in the nuclear fraction. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA. A reduction in cytokine levels indicates anti-inflammatory activity.
-
Conclusion
While "this compound" remains an uncharacterized compound, the broader class of dithiolethiones, represented by 3H-1,2-dithiole-3-thione (D3T), demonstrates significant therapeutic potential, primarily through the potent activation of the Nrf2-mediated antioxidant and detoxification pathways. This mechanism provides a robust and broad-spectrum cytoprotective effect. In comparison, N-acetylcysteine (NAC) offers a more direct antioxidant effect by serving as a precursor to glutathione.
For researchers and drug development professionals, the choice between these classes of compounds would depend on the specific therapeutic goal. Dithiolethiones may offer a more powerful and comprehensive approach for indications where upregulation of a wide array of protective genes is beneficial, such as in chemoprevention and chronic inflammatory diseases. NAC, with its well-established safety profile and direct mechanism, remains a valuable option for conditions characterized by acute oxidative stress and for replenishing glutathione stores. Further research into novel dithiolethione derivatives could lead to the development of more potent and specific therapeutic agents.
References
- 1. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oxfordvitality.co.uk [oxfordvitality.co.uk]
- 5. 3H-1,2-dithiole-3-thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetyl Cysteine (NAC): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [mdpi.com]
- 8. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of superoxide from reaction of 3H-1,2-dithiole-3-thione with thiols: implications for dithiolethione chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of phase 2 enzyme induction in chemoprotection by dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine (NAC): Health Benefits, Side Effects, Dosage, and More [webmd.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Ethyl-1,2-dithi-4-ene
For Immediate Use by Laboratory and Chemical Handling Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Ethyl-1,2-dithi-4-ene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on best practices for the disposal of flammable organosulfur compounds. Strict adherence to these guidelines, in conjunction with local regulations and consultation with certified waste disposal services, is imperative to ensure personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to be aware of its potential hazards. As an organosulfur compound, it is likely to be flammable and may pose health risks upon exposure.
Personal Protective Equipment (PPE):
All personnel involved in the disposal process must wear the appropriate PPE.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge is required.[1] |
General Handling Guidelines:
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not inhale fumes or vapors.[1]
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be managed with precision. The following workflow provides a logical sequence of operations to ensure safety and compliance.
References
Personal protective equipment for handling 3-Ethyl-1,2-dithi-4-ene
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Ethyl-1,2-dithi-4-ene was found. The following guidance is based on the general principles of handling flammable and sulfur-containing organic compounds and data from structurally similar molecules. Researchers should always conduct a thorough risk assessment before handling any new chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the structure of this compound, it should be treated as a flammable liquid with potential health hazards associated with sulfur-containing compounds. The primary routes of exposure are inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn when handling larger quantities. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Fire/flame resistant lab coat. Chemical-resistant gloves (Nitrile or Neoprene recommended). | Protects skin from direct contact and potential absorption. Flame-resistant clothing mitigates risks associated with flammable liquids. |
| Respiratory Protection | Work in a well-ventilated laboratory, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate organic vapor cartridges should be used. | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Have an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) and a spill kit readily accessible.
-
Assemble all necessary glassware and equipment. Ensure glassware is dry to prevent any reactions with residual water.
-
-
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Ground all equipment and containers to prevent the buildup of static electricity, which could ignite flammable vapors.
-
Use non-sparking tools.
-
Keep the container tightly closed when not in use to minimize the release of vapors.
-
-
Post-Handling:
-
Thoroughly clean the work area.
-
Decontaminate or dispose of any contaminated materials according to the disposal plan.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Container | Disposal Procedure |
| Liquid Waste | A clearly labeled, compatible, and sealed waste container. | Collect all liquid waste containing the compound. Do not mix with incompatible waste streams (e.g., strong oxidizers). Arrange for pickup by the institution's hazardous waste management service. |
| Solid Waste (Contaminated) | A labeled, sealed plastic bag or container. | Includes contaminated gloves, paper towels, and other disposable materials. Place in a designated solid hazardous waste container for pickup. |
| Empty Containers | Original container or a compatible, labeled container. | Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. The "triple-rinsed" container can then be disposed of according to institutional guidelines, which may allow for recycling. |
Experimental Workflow
The following diagram illustrates the key stages of working with this compound, from receipt to disposal.
Caption: Experimental workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
